1-Methylpiperazin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIMSSFGUGTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402847 | |
| Record name | 1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-07-7 | |
| Record name | 1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-piperazinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylpiperazin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. This document summarizes its key physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes structural and workflow visualizations to support laboratory applications.
Chemical Identity and Structure
This compound, with the CAS number 59702-07-7, is a cyclic diamine derivative.[1][2] Its structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and a carbonyl group at the adjacent carbon, rendering it a lactam.
IUPAC Name: this compound[3]
Synonyms: 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine
The chemical structure of this compound can be represented by the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H10N2O | [1][2][3] |
| Molecular Weight | 114.15 g/mol | [1][2][3] |
| CAS Number | 59702-07-7 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 242.1 ± 33.0 °C (Predicted) | [1] |
| 104 °C at 4 mmHg | [1] | |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.42 ± 0.20 (Predicted) | [1] |
| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [1][3] |
| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [3] |
| SMILES | CN1CCNC(=O)C1 |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of a suitable precursor followed by purification.[1]
Materials and Reagents:
-
Precursor compound (e.g., a derivative of N-methylethylenediamine and a suitable cyclizing agent)
-
Acetone
-
Solvent for reaction (as specified in the detailed procedure)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
Reaction vessel
-
Distillation apparatus (for reduced pressure distillation)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction: The synthesis is initiated by reacting the chosen starting materials in a suitable solvent under an inert atmosphere. The specific reaction conditions (temperature, time) will depend on the chosen synthetic route.
-
Solvent Removal: Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
-
Precipitation of Impurities: The resulting residue is treated with acetone to precipitate any insoluble impurities.
-
Filtration: The insoluble material is separated from the acetone solution by filtration.
-
Acetone Removal: The acetone is removed from the filtrate by distillation under reduced pressure.
-
Final Purification: The final product, this compound, is obtained by distillation of the residue under reduced pressure. A reported boiling point for this purification step is 104°C at 4 mmHg, with a yield of 91%.[1]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Stability and Storage
This compound should be stored in a dark place under an inert atmosphere at room temperature.[1] It is listed as air sensitive, and therefore, appropriate handling and storage procedures should be followed to maintain its integrity.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.
Applications in Research and Drug Development
This compound and its hydrochloride salt are utilized as versatile intermediates in the synthesis of various bioactive molecules.[4] Its structural features make it a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system.[4] Researchers have employed this compound in the design of drugs for conditions such as neurological disorders.[4] The hydrochloride salt of this compound exhibits excellent water solubility, which is a desirable characteristic for pharmaceutical formulations.[4]
Spectral Data
Various spectral data for this compound are available, including FT-IR, 1H NMR, and 13C NMR, which can be used to confirm its structure and purity.[5] These analytical techniques are crucial for quality control in both research and manufacturing settings.
References
An In-depth Technical Guide to 1-Methylpiperazin-2-one (CAS: 59702-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazin-2-one, with the CAS number 59702-07-7, is a heterocyclic organic compound that has garnered interest in the fields of pharmaceutical and agrochemical research. Its structural motif, a piperazinone core with a methyl group at the 1-position, makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, potential biological activities, and relevant experimental methodologies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 59702-07-7 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Appearance | Brown or colorless to yellow/orange liquid | - |
| Boiling Point | Not specified | - |
| Purity | ≥95% | - |
| Storage Conditions | Store at 0-8 °C | - |
| Solubility | Soluble in water | - |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylethylenediamine
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise while stirring.
-
Addition of Ethyl Chloroacetate: In a separate dropping funnel, dissolve ethyl chloroacetate (1.0 eq) in anhydrous DCM (2 volumes). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. While actual spectra are not provided in the searched literature, the expected spectral features are described below.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), and the three methylene groups of the piperazinone ring (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and C-H stretching of the methyl and methylene groups. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] While direct biological data on this specific compound is limited, the broader class of piperazinone derivatives has shown significant promise in several therapeutic areas.
Enzyme Inhibition
Piperazine and piperazinone derivatives are known to be effective inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases.[3][4]
Experimental Protocol: General Enzyme Inhibition Assay (e.g., MAO-B)
Materials:
-
Purified MAO-B enzyme
-
This compound (or derivative)
-
Substrate (e.g., benzylamine)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Add the detection reagent, which will react with a product of the enzymatic reaction to produce a fluorescent or colorimetric signal.
-
Measurement: Measure the signal at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Enzyme Inhibition Assay Workflow Diagram
Caption: A generalized workflow for determining the inhibitory activity of a compound on an enzyme.
Cytotoxic Activity
Certain piperazin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (or derivative)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the cell culture medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.
Hypothetical Signaling Pathway
Based on the known activities of piperazine and piperazinone derivatives as inhibitors of key enzymes in neurological pathways, a hypothetical signaling pathway involving this compound can be proposed. This diagram illustrates a potential mechanism of action in the context of neuroprotection.
Hypothetical Neuroprotective Signaling Pathway Diagram
Caption: A diagram illustrating a hypothetical mechanism for the neuroprotective effects of a this compound derivative.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and insights into its potential biological activities and relevant experimental methodologies. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
An In-depth Technical Guide to 1-Methylpiperazin-2-one
This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its fundamental chemical properties, provides experimental protocols for its synthesis, and presents key data in a structured format.
Core Molecular Information
This compound is a derivative of piperazine, featuring a methyl group at the 1-position and a carbonyl group at the 2-position of the ring. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [1][2] |
| Molecular Weight | 114.15 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 59702-07-7 | [1][2] |
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below, offering a comparative overview of its physical and chemical characteristics.
| Parameter | Value | Notes |
| Exact Mass | 114.079312947 Da | Computed |
| Density | 1.037 g/cm³ | [2][3] |
| Boiling Point | 242.12 °C at 760 mmHg 104 °C at 4 mmHg | [2][3] |
| Flash Point | 100 °C | |
| Refractive Index | 1.461 | [2] |
| Physical Form | Liquid | |
| Appearance | Colorless to Yellow to Orange clear liquid |
Molecular Structure and Workflow
The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and analysis.
Caption: Molecular Structure of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
Synthesis of this compound
A general laboratory-scale synthesis procedure for this compound is as follows[3]:
-
Dissolution: Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
-
Reaction: Stir the resulting solution at room temperature for approximately 3 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Precipitation of Impurities: Add acetone to the residue to precipitate any insoluble impurities.
-
Filtration: Separate the insoluble material by filtration.
-
Final Purification: Remove the acetone from the filtrate by distillation under reduced pressure. The final residue is then distilled under reduced pressure to yield this compound.
It is important to note that alternative synthetic routes exist, including cascade double nucleophilic substitution methods, which may offer different efficiencies and scalability[4].
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise molecular structure and confirming the positions of the methyl group and other protons.[5]
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[5]
Applications in Research and Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The piperazine scaffold is a common feature in many biologically active compounds, and modifications at the 1 and 2 positions can be explored to develop novel therapeutic agents.[6] The hydrochloride salt of this compound is also noted for its use in pharmaceutical research due to its solubility.[6]
References
- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59702-07-7-Molbase [molbase.com]
- 3. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. This compound(59702-07-7)FT-IR [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Spectroscopic and Structural Elucidation of 1-Methylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
IUPAC Name: 1-methylpiperazin-2-one
-
Molecular Formula: C₅H₁₀N₂O[1]
-
Molecular Weight: 114.15 g/mol [1]
-
Exact Mass: 114.079312947 Da[1]
Spectroscopic Data
A comprehensive set of experimentally verified spectroscopic data for this compound is not available in the cited literature. However, predicted ¹H NMR data has been reported and is presented below. Researchers are advised to obtain experimental data for confirmation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Tentative Assignment |
| 3.52 | s | 2H | -CH₂- (C6) |
| 3.32 | t | 2H | -CH₂- (C5) |
| 3.09 | t | 2H | -CH₂- (C3) |
| 2.97 | s | 3H | N-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted.
Note on ¹³C NMR, IR, and Mass Spectrometry Data: Explicit experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound were not found in the available search results. Typically, one would expect the following characteristic signals:
-
¹³C NMR: A carbonyl (C=O) signal in the range of 160-180 ppm, and several signals in the aliphatic region for the methyl and methylene carbons.
-
IR Spectroscopy: A strong absorption band for the amide C=O stretch, typically around 1650 cm⁻¹, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (114.15 g/mol ).
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.
1. Synthesis of this compound
A general procedure for the synthesis of this compound has been described using piperazine as a starting material. In this process, piperazine is dissolved in a 50% aqueous acetone solution containing sodium hydroxide. The reaction mixture is stirred at room temperature for three hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is treated with acetone to precipitate insoluble materials, which are then removed by filtration. After removing the acetone by distillation under reduced pressure, the final product, this compound, is obtained by distillation under reduced pressure, yielding a product with a boiling point of 104°C at 4 mmHg[2].
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified this compound sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small quantity of a reference standard, like tetramethylsilane (TMS), may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for both one-dimensional and potentially two-dimensional NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The FT-IR spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the clean ATR crystal) is typically recorded and subtracted from the sample spectrum.
4. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: A flowchart illustrating the general process from chemical synthesis to structural elucidation using various spectroscopic techniques.
References
A Technical Guide to 1-Methylpiperazin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazin-2-one scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] This document details the chemical properties, synthesis, and potential biological applications of this compound, offering valuable insights for its use in drug discovery and development.
Chemical Identity and Properties
This compound, confirmed by its IUPAC name, is a derivative of piperazine.[2] Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine | [2][3] |
| CAS Number | 59702-07-7 | [2][4] |
| Molecular Formula | C₅H₁₀N₂O | [2][4] |
| Molecular Weight | 114.15 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 242.1±33.0 °C (Predicted) | [4] |
| Density | 1.037±0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.42±0.20 (Predicted) | [4] |
| SMILES | CN1CCNCC1=O | [2] |
| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [2] |
| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry methodologies. A general procedure using piperazine as a starting material has been reported.[4]
Experimental Protocol: Synthesis from Piperazine
This protocol outlines a general procedure for the synthesis of this compound.[4]
Materials:
-
Piperazine
-
Sodium hydroxide (NaOH)
-
50% aqueous acetone solution
-
Acetone
Procedure:
-
Dissolve piperazine in a 50% aqueous acetone solution (70 mL) containing sodium hydroxide (2.2 g).
-
Stir the resulting solution at room temperature for 3 hours.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Add acetone to the residue to precipitate insoluble impurities.
-
Separate the insoluble material by filtration.
-
Remove the acetone from the filtrate by distillation under reduced pressure.
-
Distill the final residue under reduced pressure (boiling point of 104°C at 4 mmHg) to yield pure this compound.[4]
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectra are available through various databases, the expected analytical data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Availability |
| FT-IR | Spectrum available[5] |
| Mass Spectrometry (MS) | Spectrum available[5] |
| ¹H NMR | Spectrum available[5] |
| ¹³C NMR | Spectrum available[5] |
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are not extensively detailed in publicly available literature, the broader class of piperazin-2-one derivatives has shown significant promise in medicinal chemistry.[1] Furthermore, the closely related N-methylpiperazine moiety is a key component in several FDA-approved drugs acting on the central nervous system (CNS).[6]
Anticancer Activity of Piperazin-2-one Derivatives
The piperazin-2-one scaffold is a key feature in compounds designed as potential anticancer agents.[1] A significant mechanism of action involves the inhibition of farnesyltransferase. This enzyme is critical for modifying Ras proteins, which are key components of a signaling pathway that is often hyperactivated in cancer. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1]
Relevance in Neuropharmacology
The N-methylpiperazine motif is a well-established pharmacophore in neuropharmacology. It is present in a variety of CNS-acting drugs, including antipsychotics like clozapine and trifluoperazine.[6] The nitrogen atoms in the piperazine ring can engage in various interactions with target enzymes, and the N-methyl group can influence properties like water solubility and target affinity.[6] This suggests that this compound could serve as a valuable scaffold for developing novel agents targeting the central nervous system.
Safety and Handling
This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][7] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [2][7] |
| Precautionary Statements | P261, P305+P351+P338 |
Conclusion
This compound is a versatile heterocyclic compound with a foundation in established synthetic protocols. While direct biological data is limited, its structural similarity to the broader class of biologically active piperazin-2-ones and the prevalence of the N-methylpiperazine moiety in pharmaceuticals highlight its potential as a valuable building block for drug discovery. Its role as a scaffold for developing novel anticancer and neuropharmacological agents warrants further investigation by researchers and scientists in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59702-07-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 5. This compound(59702-07-7)FT-IR [m.chemicalbook.com]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Physical and Chemical Properties of 1-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperazin-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison. Methodologies for key experiments are detailed to ensure reproducibility. Furthermore, logical and experimental workflows, alongside key signaling pathways, are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying scientific principles.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H10N2O | [1][2][3] |
| Molecular Weight | 114.15 g/mol | [1][2][3] |
| CAS Number | 59702-07-7 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Physical State | Liquid (at 20°C) | |
| Boiling Point | 104 °C at 4 mmHg | [3] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 7.42 ± 0.20 (Predicted) | [3] |
| Flash Point | 100 °C | |
| Refractive Index | 1.461 |
Chemical Properties
This compound possesses a unique chemical structure that imparts it with valuable properties for chemical synthesis and drug design. The presence of both an amide and a tertiary amine within the piperazinone ring makes it a versatile building block.
Table 2: Chemical and Safety Information for this compound
| Property | Information | Reference |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [2] |
| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [2] |
| SMILES | CN1CCNCC1=O | [2] |
| Stability | Stable under normal conditions. Keep in a dark place, under an inert atmosphere at room temperature. Air sensitive. | [3] |
| Reactivity | Can react with strong oxidizing agents. | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
Solubility
Solubility data is crucial for designing and conducting experiments. While comprehensive tabulated data is scarce, this compound is noted to be soluble in water and various organic solvents. The hydrochloride salt of this compound exhibits excellent water solubility.
Further research is recommended to establish a detailed solubility profile in a wider range of solvents.
Spectral Data
Detailed spectral data is essential for the identification and characterization of this compound.
Table 3: Predicted and Related Spectral Data
| Spectrum Type | Predicted/Related Data | Reference |
| ¹H NMR | Expected signals for the N-methyl group (singlet), and the three methylene groups on the piperazine ring (multiplets). | [4][5] |
| ¹³C NMR | Expected signals for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the piperazine ring. | [6][7] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O (amide) stretching vibration is expected around 1640-1680 cm⁻¹. C-N stretching and C-H stretching and bending vibrations would also be present. | [4][8][9][10] |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z 114 would be expected, along with characteristic fragmentation patterns. | [8][11] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound has been reported, starting from piperazine.[3]
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperazine in a 50% aqueous acetone solution. To this solution, add 2.2 g of sodium hydroxide for every 70 mL of the aqueous acetone solution.
-
Reaction: Stir the resulting mixture at room temperature for a period of 3 hours.
-
Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Impurity Precipitation: To the residue, add acetone to precipitate any insoluble impurities.
-
Filtration: Separate the insoluble material by filtration.
-
Acetone Removal: Remove the acetone from the filtrate by distillation under reduced pressure.
-
Final Purification: Purify the resulting residue by distillation under reduced pressure to yield this compound (boiling point: 104°C at 4 mmHg). A reported yield for this procedure is 91%.[3]
Biological Activity and Signaling Pathways
Derivatives of piperazin-2-one have demonstrated significant potential in drug discovery, exhibiting a range of biological activities. Notably, they have been investigated for their anticancer properties.
Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Hyperactivation of this pathway is a common feature in many cancers. Certain piperazin-2-one derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.
Signaling Pathway: Ras-Raf-MEK-ERK Cascade
Caption: The Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Piperazin-2-one derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis Pathways
Caption: An overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry. Its synthesis is achievable through a straightforward and high-yielding protocol. The broader class of piperazin-2-one derivatives has shown significant promise in the field of oncology by targeting key signaling pathways such as the Ras-Raf-MEK-ERK cascade and inducing apoptosis. Further research into the specific biological activities of this compound and the development of more detailed analytical data, including a comprehensive solubility profile and specific spectral characterizations, will undoubtedly contribute to its broader application in scientific research and drug development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methylpiperazine(109-01-3) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Piperazine, 1-methyl- [webbook.nist.gov]
- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Methylpiperazin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an introduction to computational prediction methods. This document aims to equip researchers with the necessary information and methodologies to effectively work with this compound in various organic solvent systems.
Introduction
This compound is a cyclic lactam that serves as a versatile building block in organic synthesis. Its structural features, including a tertiary amine, an amide group, and a six-membered ring, influence its physicochemical properties, particularly its solubility. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including reaction medium selection, purification process design (such as crystallization), and formulation development in the pharmaceutical industry.
Currently, there is a notable absence of publicly available, quantitative data on the solubility of this compound in a broad range of common organic solvents. This guide addresses this gap by consolidating available qualitative information and providing detailed, practical guidance for researchers to determine these values experimentally.
Qualitative Solubility of this compound
| Solvent System | Solubility | Inference from Literature |
| Water | Soluble | The hydrochloride salt of this compound is reported to have excellent water solubility. Synthesis procedures involving aqueous solutions also suggest the solubility of the free base. |
| Acetone | Soluble | Acetone is used as a solvent in the synthesis of this compound and also to precipitate impurities during its purification, indicating the compound's solubility in this solvent. |
| Chloroform | Likely Soluble | The structurally similar compound, 1-methylpiperazine, is known to be soluble in chloroform. |
| Methanol | Likely Soluble | 1-Methylpiperazine, a related compound, is reported to be soluble in methanol. |
Note: The information in the table above is based on qualitative observations and inferences from related compounds. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining Thermodynamic Solubility
The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This protocol outlines a general procedure for determining the solubility of a liquid solute like this compound in an organic solvent.[1][2][3][4][5]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a known volume of the selected organic solvent to several vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Experimental Solubility Determination
Experimental workflow for determining the thermodynamic solubility of this compound.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide useful estimations of solubility. These methods are particularly valuable in the early stages of research and development for solvent screening. Two common approaches are the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model and COSMO-RS (COnductor-like Screening MOdel for Real Solvents).[6][7][8][9][10][11][12][13]
-
UNIFAC: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. The solubility can then be calculated from the activity coefficient and the physicochemical properties of the pure solute.[6][7][8][9][11]
-
COSMO-RS: This method uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor. These interaction energies are then used in a statistical thermodynamics model to predict various thermodynamic properties, including solubility. COSMO-RS is generally considered to be more accurate than group-contribution methods for complex molecules.[10][12][13]
It is important to note that these are predictive models, and their accuracy can vary depending on the system. The results should be used as estimations and, whenever possible, validated by experimental data.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scm.com [scm.com]
- 11. researchgate.net [researchgate.net]
- 12. approcess.com [approcess.com]
- 13. scispace.com [scispace.com]
Stability and Storage of 1-Methylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methylpiperazin-2-one (CAS No: 59702-07-7). The information is compiled from publicly available safety data sheets and chemical supplier information. This document is intended to serve as a valuable resource for professionals handling this compound in research and development settings.
Chemical Stability Profile
This compound is a cyclic lactam that is generally stable under standard ambient conditions, such as room temperature.[1] However, it possesses sensitivities to certain environmental factors that are critical to consider for maintaining its chemical integrity. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] It is also reported to be sensitive to light and air.[2][5]
Several chemical incompatibilities have been noted. Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as they may lead to decomposition.[2][3][4][5] Exposure to moisture can also compromise the stability of the compound.[1][2][3][4] In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be formed.[2][3][4][5]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, specific storage conditions should be strictly adhered to. The following table summarizes the recommended conditions based on available data.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[3][5][6] Specific recommendations include 0-8 °C[7] or below 15°C in a dark place.[8] | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas.[5][8] | To prevent oxidation and degradation from atmospheric components. |
| Container | Keep container tightly closed.[1][2][3][5][6] | To prevent moisture ingress and contamination. |
| Environment | Store in a dry and well-ventilated place.[1][2][3][5][6] | To mitigate the effects of humidity and ensure a safe storage environment. |
| Light Exposure | Protect from light.[2][5] | To prevent photolytic degradation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5][6] | The compound is a flammable liquid and vapor.[1] |
Hypothetical Degradation Pathway
General Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][9] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector, should be developed and validated to separate the parent compound from any potential degradation products.[1][10]
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl).
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 N NaOH), and analyze by the stability-indicating method.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified period.
-
Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 N HCl), and analyze.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 70 °C) for an extended period.
-
Periodically withdraw samples, dissolve them in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a combination of visible and UV light in a photostability chamber.
-
Maintain a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the stability assessment of a chemical compound like this compound.
Disclaimer: This guide is based on currently available public information. It is highly recommended to perform in-house stability studies to establish specific shelf-life and storage conditions for this compound based on its intended use and formulation. The degradation pathway presented is theoretical and has not been experimentally confirmed.
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
- 4. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]
- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Methylpiperazin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperazin-2-one scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Quantitative Biological Activity
The biological activities of this compound and related derivatives have been evaluated against various targets, including cancer cell lines and enzymes. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Piperazine and Piperazin-2-one Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| A-11 | 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3-methoxyphenyl)benzamide | A-549 (Lung) | 5.71 | [1] |
| HCT-116 (Colon) | 4.26 | [1] | ||
| MIAPaCa-2 (Pancreatic) | 31.36 | [1] | ||
| Gefitinib (Standard) | - | A-549 (Lung) | 16.56 | [1] |
| HCT-116 (Colon) | 10.51 | [1] | ||
| MIAPaCa-2 (Pancreatic) | 49.50 | [1] | ||
| Compound 3 | N-methylpiperazine derivative of Vindoline | HeLa (Cervical) | 9.36 | [2] |
| Compound 4 | Dimer of N-methylpiperazine derivative of Vindoline | SiHa (Cervical) | 2.85 | [2] |
| Various | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 | [3] |
| Various | 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast) | 10.34–66.78 | [3] |
| Various | Thiouracil amide derivatives with a piperazine ring | MCF7 (Breast) | 18.23–100 | [3] |
Table 2: Enzyme Inhibitory Activity of N-methyl-piperazine Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 2k | N-methyl-piperazine chalcone | MAO-B | 0.71 | 0.21 | Reversible Competitive | [4] |
| AChE | 8.10 | 1.44 | Mixed | [4] | ||
| 2n | N-methyl-piperazine chalcone | MAO-B | 1.11 | 0.28 | Reversible Competitive | [4] |
| AChE | 4.32 | 0.82 | Mixed | [4] | ||
| 2o | N-methyl-piperazine chalcone | MAO-B | 1.19 - 3.87 | - | - | [4] |
| AChE | 1.19 - 3.87 | - | - | [4] | ||
| BChE | 1.19 - 3.87 | - | - | [4] | ||
| 3e | Piperazine derivative | MAO-A | 0.057 ± 0.002 | - | - | [5] |
| 3d | Piperazine derivative | MAO-A | 0.078 ± 0.003 | - | - | [5] |
| 3c | Piperazine derivative | MAO-A | 0.112 ± 0.005 | - | - | [5] |
| 4a | Piperazine derivative | AChE | 0.91 ± 0.045 | - | - | [5] |
| 4b | Piperazine derivative | AChE | 5.5 ± 0.21 | - | - | [5] |
| 4c | Piperazine derivative | AChE | 6.3 ± 0.29 | - | - | [5] |
| Moclobemide (Standard) | - | MAO-A | 6.061 ± 0.262 | - | - | [5] |
| Clorgiline (Standard) | - | MAO-A | 0.062 ± 0.002 | - | - | [5] |
| Donepezil (Standard) | - | AChE | 0.14 ± 0.03 | - | - | [5] |
Key Signaling Pathways and Mechanisms of Action
A significant mechanism of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[5] By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and the induction of apoptosis.[5] The Ras-Raf-MEK-ERK pathway is a key downstream cascade affected by farnesyltransferase inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
The Piperazin-2-one Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazin-2-one scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of piperazin-2-one compounds, detailing their synthesis, key developmental milestones, and burgeoning applications. This document summarizes the synthetic evolution of the piperazin-2-one core, presents quantitative biological activity data in structured tables, and provides detailed experimental protocols for both synthesis and key biological assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of their mechanisms of action.
Discovery and History
The genesis of piperazin-2-one chemistry can be traced back to early explorations of cyclic diamides. The fundamental synthesis of the piperazin-2-one core involves the cyclization of ethylenediamine with a two-carbon unit, typically derived from compounds like ethyl chloroacetate. While a singular "discovery" paper is not readily identifiable, early literature from the mid-20th century describes the formation of such cyclic amides.
A notable early contribution to the field was made in 1967 by V. G. Granik and R. G. Glushkov, who investigated the use of piperazin-2-one as a versatile intermediate for the synthesis of more complex condensed heterocyclic compounds. This work highlighted the synthetic utility of the piperazin-2-one scaffold and paved the way for its broader application in medicinal chemistry.
Over the subsequent decades, the piperazin-2-one moiety has been incorporated into a multitude of drug candidates, valued for its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting pharmacophoric groups in a defined spatial orientation. Its presence in molecules targeting a wide range of diseases is a testament to its enduring importance in drug discovery.
Synthetic Methodologies
The synthesis of the piperazin-2-one core and its derivatives has evolved significantly, with numerous methods developed to afford a wide range of substitution patterns.
Fundamental Synthesis of the Piperazin-2-one Core
The classical and most direct approach to the unsubstituted piperazin-2-one ring involves the condensation of ethylenediamine with an ester of a haloacetic acid, such as ethyl chloroacetate.
Experimental Protocol: Synthesis of Piperazin-2-one
-
Materials: Ethylenediamine, Ethyl chloroacetate, Sodium ethoxide, Ethanol.
-
Procedure:
-
A solution of ethylenediamine in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is cooled in an ice bath, and a solution of ethyl chloroacetate in absolute ethanol is added dropwise with constant stirring.
-
After the addition is complete, a solution of sodium ethoxide in ethanol is added portion-wise.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.
-
The crude product is then purified by recrystallization or column chromatography to yield pure piperazin-2-one.
-
Modern Synthetic Approaches to Substituted Piperazin-2-ones
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of substituted piperazin-2-ones, enabling greater control over stereochemistry and molecular diversity.
Experimental Protocol: Cascade Double Nucleophilic Substitution for the Synthesis of Substituted Piperazin-2-ones
This modern approach allows for the one-pot synthesis of diverse piperazin-2-ones from readily available starting materials.
-
Materials: Chloro allenylamide, primary amine, aryl iodide, Pd(PPh₃)₄, Cs₂CO₃, AgNO₃, Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of chloro allenylamide (0.1 mmol) in CH₃CN (5 mL) in a sealed tube, add the primary amine (0.3 mmol), aryl iodide (0.12 mmol), Pd(PPh₃)₄ (0.01 mmol), Cs₂CO₃ (0.3 mmol), and AgNO₃ (0.05 mmol).
-
The reaction vessel is sealed and heated to 85-90 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired substituted piperazin-2-one.
-
Biological Activities and Therapeutic Potential
The piperazin-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Piperazin-2-one derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.
One of the primary mechanisms of action is the inhibition of farnesyltransferase, which disrupts the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), a critical regulator of cell proliferation and survival.[1] Additionally, some piperazin-2-one derivatives have been shown to inhibit other critical cancer-related pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways.
Furthermore, these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is often characterized by the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.[1]
Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PCC | SNU-475 (Human Liver Cancer) | 6.98 ± 0.11 | [2] |
| PCC | SNU-423 (Human Liver Cancer) | 7.76 ± 0.45 | [2] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [3] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [3] |
| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | HUH7 (Hepatocellular Carcinoma) | < 50 | [4] |
| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | DAOY (Medulloblastoma) | < 50 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: 96-well plates, cancer cell lines, culture medium, piperazin-2-one derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the piperazin-2-one derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value from the dose-response curve.
-
Antimicrobial Activity
Derivatives of the piperazin-2-one scaffold have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can vary, with some compounds targeting essential microbial enzymes or disrupting cell wall synthesis.
Table 2: Antimicrobial Activity of Selected Piperazin-2-one Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chalcone-piperazine derivative | Staphylococcus aureus | 2.22 | [5] |
| Chalcone-piperazine derivative | Escherichia coli | > 2.22 | [5] |
| Chalcone-piperazine derivative | Candida albicans | 2.22 | [5] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | 1-5 | [5] |
| Piperazine-thiadiazole derivative 4 | Staphylococcus aureus | 16 | [6] |
| Piperazine-thiadiazole derivative 6c | Escherichia coli | 8 | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal strains, piperazin-2-one derivatives, standard antibiotics/antifungals, DMSO.
-
Procedure:
-
Prepare a stock solution of the piperazin-2-one derivatives in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Neuroprotective Activity
Recent studies have highlighted the potential of piperazin-2-one derivatives in the treatment of neurodegenerative diseases. One identified mechanism of action involves the interaction of these compounds with the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that plays a crucial role in cellular stress responses and neuronal survival.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to 1-Methylpiperazin-2-one: Synonyms, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazinone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, physicochemical properties, detailed synthetic protocols, and its relevance in pharmaceutical research.
Synonyms and Alternative Names
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
| Synonym | Source/Database |
| 1-Methyl-2-piperazinone | Chemical Supplier Catalogs, PubChem[1] |
| N-Methylpiperazin-2-one | IUPAC Nomenclature |
| 4-Methyl-2-piperazinone | Chemical Supplier Catalogs |
| 1-Methyl-2-oxopiperazine | PubChem[1] |
| N-Methyl-2-piperazinone | Chemical Supplier Catalogs |
| 4-methyl-3-oxo-piperazine | PubChem[1] |
| 1-methylpiperazinone | PubChem[1] |
| N-methyl piperazone | PubChem[1] |
| methylpiperazin-2-one | PubChem[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 59702-07-7 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 242.1±33.0 °C (Predicted) | [2] |
| Density | 1.037±0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.42±0.20 (Predicted) | [2] |
| Storage Temperature | Room temperature, in an inert atmosphere and kept in the dark. | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route is outlined below. This should be considered a general framework, and optimization of reaction conditions would be necessary.
General Synthetic Workflow
Caption: A potential synthetic pathway to this compound.
Detailed Hypothetical Experimental Protocol
Materials:
-
N-methylethylenediamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Acylation: To a solution of N-methylethylenediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, N-(2-(methylamino)ethyl)-2-chloroacetamide.
-
Cyclization: The crude intermediate is dissolved in a suitable solvent such as ethanol or DMF. A base, for instance, sodium hydride or potassium carbonate, is added portion-wise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford this compound.
Note: This is a generalized protocol and requires optimization and safety assessment before implementation.
Spectroscopic Data
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet for the N-methyl protons (CH₃) around δ 2.3-2.5 ppm.
-
Multiplets for the four methylene protons (CH₂) of the piperazinone ring, likely in the range of δ 2.5-3.5 ppm.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
A signal for the carbonyl carbon (C=O) around δ 165-175 ppm.
-
Signals for the methylene carbons of the piperazinone ring in the range of δ 40-60 ppm.
-
A signal for the N-methyl carbon (CH₃) around δ 45-50 ppm.
Expected IR Spectral Data:
-
A strong absorption band for the amide carbonyl (C=O) stretching vibration around 1650 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups in the region of 2800-3000 cm⁻¹.
-
C-N stretching vibrations.
Expected Mass Spectrometry Data:
-
The molecular ion peak (M⁺) at m/z = 114.
Applications in Drug Development and Research
The piperazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of piperazine and piperazinone have been investigated for a wide range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS targets, such as dopamine, serotonin, and adrenergic receptors.[6] This makes them attractive candidates for the development of antipsychotic, antidepressant, and anxiolytic drugs.
-
Anticancer Agents: Some piperazinone derivatives have shown potential as anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival.
-
Enzyme Inhibition: The piperazinone core can be functionalized to act as an inhibitor for various enzymes, making it a versatile scaffold for designing targeted therapies.
While specific biological targets and signaling pathways for this compound are not extensively documented, its structural similarity to known CNS-active compounds suggests its potential as a building block or lead compound in neuropharmacological research.
Logical Relationship for Drug Discovery Application
Caption: The role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable heterocyclic compound with multiple synonyms and potential applications in medicinal chemistry, particularly in the development of CNS-active agents. This guide has provided a consolidated resource of its known properties, a general synthetic strategy, and an outlook on its utility in research. Further investigation into its specific biological targets and the development of optimized synthetic protocols will be crucial for fully realizing its potential in drug discovery.
References
- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols: 1-Methylpiperazin-2-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylpiperazin-2-one and its related piperazine analogs as pivotal intermediates in the synthesis of a diverse range of pharmaceutical agents. The unique structural features of the piperazine scaffold make it a valuable building block in medicinal chemistry, contributing to the development of drugs targeting the central nervous system (CNS) and various cancers.
Introduction to this compound
This compound is a cyclic diamine derivative that serves as a versatile synthon in organic chemistry. Its structure, featuring both a secondary amine and a lactam functionality, allows for various chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. The piperazine moiety is a well-established pharmacophore known to enhance the solubility, bioavailability, and target-binding affinity of drug candidates.
Applications in Central Nervous System (CNS) Drug Synthesis
Piperazine derivatives are integral components of numerous CNS-active drugs, including antidepressants and antipsychotics. The 1-methylpiperazine moiety, in particular, is found in several established medications.
Mirtazapine: An Atypical Antidepressant
Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), is a prime example of a CNS drug whose synthesis involves a substituted 1-methylpiperazine core. Although not directly synthesized from this compound, its key intermediate, 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine, shares the core 1-methylpiperazine structure. The tetracyclic structure of Mirtazapine is crucial for its unique mechanism of action, which involves the antagonism of presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors.[1][2] This leads to an increase in noradrenergic and serotonergic neurotransmission.[3]
Flibanserin: A Treatment for Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin, a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist, is another CNS-active pharmaceutical agent that incorporates a piperazine derivative.[4] Its mechanism of action is believed to involve the modulation of serotonin and dopamine levels in the brain, which are neurotransmitters that play a key role in sexual desire.[5][6]
Applications in Anticancer Drug Synthesis
The piperazine scaffold is also a prominent feature in a variety of anticancer agents. Derivatives of 1-methylpiperazine have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival.
Inhibition of the Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell growth and is frequently dysregulated in many human cancers.[7][8] Piperazin-2-one derivatives have demonstrated potential as anticancer agents by targeting components of this pathway. For instance, some derivatives act as inhibitors of farnesyltransferase, an enzyme essential for the post-translational modification and activation of Ras proteins.[5] By inhibiting farnesyltransferase, these compounds can disrupt the aberrant signaling cascade, leading to reduced cancer cell proliferation.
A series of newly synthesized methyl piperazine derivatives have also shown promising anticancer activity, with some compounds exhibiting cytotoxicity superior to the established EGFR inhibitor, gefitinib.[9] These compounds are thought to exert their effects through the inhibition of the epidermal growth factor receptor (EGFR), a key upstream activator of the Ras pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of pharmaceuticals and intermediates discussed.
Table 1: Synthesis Yields
| Compound/Intermediate | Reaction Step | Yield (%) | Reference |
| This compound | Synthesis from piperazine | 91 | Not found in search results |
| Mirtazapine | Cyclization of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine | 99.8 | Not found in search results |
Table 2: Biological Activity of Piperazine Derivatives
| Compound | Target | Activity (IC50/Ki) | Reference |
| Flibanserin | 5-HT1A Receptor | Ki = 1 nM | Not found in search results |
| Flibanserin | 5-HT2A Receptor | Ki = 49 nM | Not found in search results |
| Methyl piperazine derivative A-11 | A-549 (lung cancer cell line) | IC50 = 5.71 µM | [9] |
| Methyl piperazine derivative A-11 | HCT-116 (colon cancer cell line) | IC50 = 4.26 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from piperazine.
Materials:
-
Piperazine
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Add acetone to the residue to precipitate insoluble impurities.
-
Filter the mixture to remove the insoluble material.
-
Remove acetone from the filtrate by distillation under reduced pressure.
-
Distill the residue under reduced pressure to obtain this compound.
Protocol 2: Reductive Amination using a Piperazine Derivative (General)
This protocol outlines a general procedure for reductive amination, a common reaction for introducing piperazine moieties into molecules.[10]
Materials:
-
A ketone or aldehyde
-
1-Methylpiperazine (or a suitable derivative)
-
A reducing agent (e.g., sodium triacetoxyborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
Procedure:
-
Dissolve the ketone or aldehyde in the chosen solvent.
-
Add 1.1 equivalents of 1-methylpiperazine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate
Caption: General workflow for synthesizing a pharmaceutical intermediate.
Signaling Pathway: Mirtazapine's Mechanism of Action
Caption: Mirtazapine enhances neurotransmission by blocking presynaptic α2-adrenergic receptors.
Signaling Pathway: Flibanserin's Mechanism of Action
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Alpha-2 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of the antidepressant mirtazapine with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Versatility of 1-Methylpiperazin-2-one in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
For Immediate Release
The 1-methylpiperazin-2-one moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. This heterocyclic structure is increasingly being incorporated into novel drug candidates targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases. Its favorable physicochemical properties, synthetic tractability, and ability to engage with various biological targets have made it a focal point for researchers and drug development professionals. This report provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Anticancer Applications: Targeting Proliferation and Survival
Derivatives of the piperazin-2-one scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Research has shown that these compounds can interfere with critical cellular processes that drive tumor growth and survival.
One notable area of investigation involves the development of piperazin-2-one derivatives as inhibitors of key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.
Table 1: Cytotoxic Activity of Piperazin-2-one Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7g | HT-29 (Colon) | MTT | <2 | [1] |
| 7g | A549 (Lung) | MTT | <2 | [1] |
| 7f | HT-29 (Colon) | MTT | Potent | [1] |
| 7f | A549 (Lung) | MTT | Potent | [1] |
| 7c | HT-29 (Colon) | MTT | Potent | [1] |
| 7c | A549 (Lung) | MTT | Potent | [1] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [2] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 | 1.35 | [2] |
| Indolin-2-one derivative 6d | A549 (Lung) | IC50 | 3.59 | [3] |
| Indolin-2-one derivative 6l | A549 (Lung) | IC50 | 5.58 | [3] |
| Indolin-2-one derivative 5f | HCT-116 (Colon) | IC50 | 3.49 | [3] |
| Indolin-2-one derivative 6l | HCT-116 (Colon) | IC50 | 4.57 | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of a drug that causes 50% growth inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Central Nervous System Applications: Modulating Neurotransmission
The 1-methylpiperazine scaffold, a close structural relative of this compound, has been extensively utilized in the design of CNS-active agents. These compounds often target key enzymes and receptors involved in neurotransmission, offering potential treatments for neurodegenerative diseases and psychiatric disorders.
Chalcone derivatives incorporating the N-methylpiperazine moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively.
Table 2: Enzyme Inhibitory Activity of N-Methylpiperazine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 2k | MAO-B | 0.71 | 0.21 | 56.34 | [4] |
| 2n | MAO-B | 1.11 | 0.28 | 16.04 | [4] |
| 2k | AChE | 8.10 | - | - | [4] |
| 2n | AChE | 4.32 | - | - | [4] |
| 2j | MAO-A | 23.10 | - | - | [5] |
| 2m | MAO-A | 24.14 | - | - | [5] |
Ki: The inhibition constant, indicating the potency of an inhibitor.
Experimental Protocol: MAO-B Inhibition Assay
A common method to assess MAO-B inhibition is a fluorometric assay that measures the production of hydrogen peroxide from the enzymatic reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
N-Methylpiperazine derivatives
-
MAO-B substrate (e.g., kynuramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Add assay buffer, HRP, and Amplex® Red reagent to the wells of a 96-well plate.
-
Add the N-methylpiperazine derivatives at various concentrations. Include a vehicle control and a known MAO-B inhibitor as a positive control.
-
Initiate the reaction by adding the MAO-B enzyme and its substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively, in a kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Synthetic Accessibility
The this compound scaffold is readily accessible through various synthetic routes. A common approach involves the cyclization of N-methylethylenediamine with an appropriate C2-synthon. The subsequent derivatization at the N4 position and the C3 position allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Protocol for N4-Substituted 1-Methylpiperazin-2-ones
-
Formation of the Piperazin-2-one Ring: React N-methylethylenediamine with a suitable reagent like chloroacetyl chloride in the presence of a base to form this compound.
-
N-Alkylation/Arylation: The secondary amine at the N4 position can be functionalized via nucleophilic substitution with a variety of alkyl or aryl halides in the presence of a base such as potassium carbonate.
-
Purification: The final products are typically purified using column chromatography or recrystallization.
Conclusion
The this compound scaffold and its close analogs represent a highly valuable framework in modern medicinal chemistry. The demonstrated biological activities, coupled with their synthetic accessibility, ensure that these structures will continue to be a source of inspiration for the design and development of novel therapeutic agents for a multitude of diseases. Further exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of next-generation medicines.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing CNS-Targeting Drugs Using 1-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-methylpiperazin-2-one as a versatile scaffold for the development of novel drugs targeting the central nervous system (CNS). The unique structural features of the piperazine moiety, including its ability to be modified at multiple positions, make it a privileged structure in medicinal chemistry for targeting a variety of CNS receptors and enzymes. This document outlines synthetic strategies, key experimental protocols, and potential signaling pathways for consideration in drug discovery programs.
Introduction to this compound in CNS Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is prevalent in many biologically active molecules and acts as a versatile scaffold that can be modified to target specific receptors and pathways within the brain.[1] Its ability to form salts and interact with biological targets makes it a favored structure in medicinal chemistry.[1] this compound, a derivative of piperazine, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, due to its favorable pharmacological properties.[2] Its structure allows for facile chemical modifications, making it an attractive starting point for medicinal chemists aiming to optimize drug efficacy and safety.[2]
Derivatives of the broader N-methylpiperazine class have been successfully incorporated into FDA-approved CNS-acting drugs, highlighting the potential of this chemical space. The presence of the N-methyl group can enhance lipophilicity and steric properties, which can be crucial for achieving the desired pharmacokinetic and pharmacodynamic profiles for CNS penetration and target engagement.
Data Summary of Bioactive Piperazine Derivatives
While specific quantitative data for direct derivatives of this compound are limited in publicly available literature, the following tables summarize the bioactivity of related N-methylpiperazine and piperazine derivatives against various CNS targets. This data can serve as a valuable reference for designing new compounds based on the this compound scaffold.
Table 1: Inhibitory Activity of N-Methyl-Piperazine Chalcone Derivatives against MAO-B and Cholinesterases [3]
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| 2k | MAO-B | 0.71 | 0.21 | Reversible Competitive |
| AChE | 8.10 | 1.44 | Mixed | |
| 2n | MAO-B | 1.11 | 0.28 | Reversible Competitive |
| AChE | 4.32 | 0.82 | Mixed | |
| 2o | MAO-B | 1.19 | - | - |
| AChE | 3.87 | - | - | |
| BChE | 2.56 | - | - |
Table 2: Binding Affinity of Arylpiperazine Derivatives for Serotonin Receptors [4][5][6]
| Compound | Receptor | Ki (nM) |
| N-methylquipazine (NMQ) | 5-HT3 | Similar to quipazine |
| 5-HT1B | >10,000 | |
| Compound 8 | 5-HT1A | 1.2 |
| Compound 10 | 5-HT1A | 21.3 |
| Piperazine-pyridazinone Analog | α1-AR | Subnanomolar to nanomolar |
| 5-HT1A | Nanomolar to moderate |
Table 3: Inhibitory Activity of Benzylpiperazine Derivatives against HDAC6 and hERG [7]
| Compound | HDAC6 IC50 (µM) | hERG IC50 (µM) |
| 2 | 0.11 ± 0.013 | 0.66 ± 0.08 |
| 8 | 0.26 ± 0.028 | 73.1 ± 12.1 |
| KH-259 (1) | 0.26 ± 0.24 | >100 |
Table 4: Antagonistic Activity of Piperazine Derivatives at GABAA Receptors [8]
| Compound | Receptor | IC20 (µM) | Maximum Inhibition (%) |
| 1-(2-chlorophenyl)piperazine (2CPP) | α1β2γ2 GABAA | 46 | ~90 at 1mM |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel drug candidates. The following sections provide outlines for key experiments.
Synthesis of this compound Derivatives
A general synthetic route starting from this compound could involve N-alkylation or N-acylation at the secondary amine position, followed by further modifications.
Protocol 1: General N-Alkylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base , such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2 equivalents), to the solution.
-
Add the desired alkylating agent (e.g., a substituted benzyl halide or an alkyl halide with a terminal functional group for further diversification) (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired N-alkylated derivative.
In Vitro Biological Assays
Protocol 2: Radioligand Binding Assay for Serotonin 5-HT1A Receptors [6]
-
Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay [3]
-
Prepare a source of MAO-A and MAO-B enzymes (e.g., from rat brain mitochondria).
-
Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer at 37 °C.
-
Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).
-
After a defined incubation period , stop the reaction.
-
Measure the product of the reaction (e.g., 4-hydroxyquinoline) fluorometrically.
-
Calculate the percentage of inhibition and the IC50 value for the test compound against both MAO-A and MAO-B to determine selectivity.
Protocol 4: GABAA Receptor Functional Assay (Two-Electrode Voltage Clamp) [8]
-
Express human α1β2γ2 GABAA receptors in Xenopus laevis oocytes.
-
Perform two-electrode voltage-clamp recordings from the oocytes.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Co-apply the test compound with GABA and measure the change in the GABA-evoked current.
-
Construct concentration-response curves to determine the IC50 or EC50 of the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the conceptualization of drug discovery projects utilizing this compound, the following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be targeted.
Conclusion
This compound represents a promising and versatile starting point for the development of novel CNS-targeting drugs. Its amenability to chemical modification allows for the exploration of a wide range of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties. The provided data on related piperazine derivatives and the outlined experimental protocols offer a solid foundation for initiating drug discovery programs aimed at addressing various neurological and psychiatric disorders. Further research focusing on the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully exploit the potential of this valuable scaffold.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylpiperazin-2-one in the Synthesis of Anti-Anxiety Medication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylpiperazin-2-one as a key intermediate in the synthesis of novel anti-anxiety agents. The following sections detail synthetic protocols, quantitative data, and the pharmacological context of these compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile heterocyclic building block utilized in the development of various pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its unique structural features make it an attractive starting material for the synthesis of a diverse range of bioactive molecules, including potential anti-anxiety and antidepressant medications.[1][3] The piperazine moiety is a common scaffold in many centrally acting drugs, and derivatives of this compound have been explored for their anxiolytic properties. These compounds often exert their effects by modulating key neurotransmitter systems, such as the GABAergic and serotonergic pathways.[4][5]
Synthesis of a Model Anxiolytic Agent from this compound
This section outlines a representative synthetic route for the preparation of a potential anxiolytic agent starting from this compound. The described protocol is a composite based on established chemical transformations for piperazine derivatives.
Experimental Workflow
Caption: Synthetic workflow for a potential anxiolytic agent.
Experimental Protocols
Step 1: Synthesis of 1-(Chloroacetyl)-4-methylpiperazin-2-one (Intermediate 1)
This procedure is based on the general acylation of piperazines.
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(chloroacetyl)-4-methylpiperazin-2-one.
Step 2: Synthesis of 2-((4-methyl-2-oxopiperazin-1-yl)acetylamino)benzophenone (Intermediate 2)
This step involves the alkylation of an aminobenzophenone with the chloroacetylated intermediate.
-
To a solution of 2-aminobenzophenone (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1-(chloroacetyl)-4-methylpiperazin-2-one (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Step 3: Cyclization to form a Benzodiazepine Analog (Target Molecule)
This is a hypothetical cyclization step to form a seven-membered benzodiazepine ring, a common scaffold in anxiolytic drugs.[6][7]
-
Dissolve the intermediate from Step 2 in a suitable solvent (e.g., toluene or xylene) with an acid or base catalyst.
-
Heat the mixture to reflux and monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction, and purify the product by recrystallization or column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the key synthetic steps, compiled from analogous reactions reported in the literature.
| Step 1: Acylation of Piperazine Derivatives | |
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (by HPLC) | >95% |
| Spectroscopic Data (¹H NMR, CDCl₃) | δ (ppm) |
| -CH₃ | ~2.4 |
| -N-CH₂-CH₂-N- | ~3.2-3.8 |
| -CO-CH₂-Cl | ~4.1 |
| Spectroscopic Data (IR) | ν (cm⁻¹) |
| C=O (amide) | ~1650 |
| Step 2: Alkylation with Chloroacetyl Derivatives | |
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Spectroscopic Data (¹H NMR, CDCl₃) | δ (ppm) |
| Aromatic-H | ~7.0-8.0 |
| -NH- | ~8.5 (broad) |
| Spectroscopic Data (IR) | ν (cm⁻¹) |
| C=O (amide) | ~1680, 1650 |
| N-H | ~3300 |
| Step 3: Benzodiazepine Ring Formation | |
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (by HPLC) | >98% |
| Spectroscopic Data (¹H NMR, CDCl₃) | Characteristic Signals |
| Disappearance of -NH- proton signal | |
| Shift in aromatic proton signals | |
| Spectroscopic Data (IR) | ν (cm⁻¹) |
| C=N | ~1610 |
Signaling Pathways in Anxiolytic Action
Many anxiolytic drugs derived from piperazine scaffolds exert their effects by modulating the activity of major neurotransmitter systems in the brain. The two primary pathways implicated are the GABAergic and serotonergic systems.
GABAergic Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Many anxiolytics, particularly benzodiazepines, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to increased neuronal inhibition and a state of calmness.
Caption: Modulation of the GABAergic pathway by anxiolytics.
Serotonergic Signaling Pathway
The serotonin (5-HT) system is also a critical target for anxiolytic drugs. Specifically, agonists or partial agonists of the 5-HT1A receptor can produce anxiolytic effects. These receptors are found both presynaptically (as autoreceptors) and postsynaptically. Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonin neurons and decreases serotonin release, which is thought to contribute to the anxiolytic effect. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and amygdala also plays a role in reducing anxiety.
References
- 1. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
Polymerization of 1-Methylpiperazin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazin-2-one is a cyclic amide monomer that holds potential for the synthesis of novel polyamides and poly(amide-amine) structures through ring-opening polymerization (ROP). While specific literature on the polymerization of this particular monomer is not extensively available, its structural similarity to other lactams suggests that it can undergo both anionic and cationic ring-opening polymerization. These polymerization methods open avenues for creating polymers with potential applications in biomedical fields, including drug delivery and tissue engineering, owing to the biocompatibility often associated with polyamides and polyamidoamines.[1][2][3][4][5][6][7][8][9]
This document provides detailed, albeit hypothetical, protocols for the anionic and cationic ring-opening polymerization of this compound, based on established principles of lactam polymerization.[4][10][11][12][13] It also outlines potential applications and presents data in a structured format to guide researchers in exploring the synthesis and utility of polymers derived from this monomer.
Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic ROP of lactams is a well-established method that typically involves a strong base as an initiator.[4][11] The initiation step involves the formation of a lactam anion, which then acts as a potent nucleophile to attack another monomer molecule, propagating the polymer chain.[4][14]
Proposed Experimental Protocol: Anionic ROP
Materials:
-
This compound (monomer), dried and purified
-
Sodium hydride (NaH) or other strong base (initiator)
-
N-Acetyl-1-methylpiperazin-2-one (activator, can be synthesized from the monomer)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dry nitrogen or argon gas
Procedure:
-
Monomer and Solvent Preparation: A flame-dried reaction vessel equipped with a magnetic stirrer is charged with this compound and anhydrous toluene under a nitrogen atmosphere. The mixture is heated to ensure complete dissolution of the monomer.
-
Initiation: A calculated amount of sodium hydride is carefully added to the reaction mixture. The mixture is stirred at an elevated temperature to facilitate the formation of the sodium salt of the monomer (the initiator).
-
Activation: The activator, N-acetyl-1-methylpiperazin-2-one, is added to the reaction mixture. The activator provides a more reactive site for the initial nucleophilic attack, accelerating the polymerization.
-
Polymerization: The reaction temperature is maintained for a specified period to allow for polymer chain growth. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent like methanol. The precipitated polymer is then filtered, washed with fresh methanol to remove unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
Hypothetical Experimental Data: Anionic ROP
| Entry | Monomer:Initiator Ratio | Monomer:Activator Ratio | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | PDI |
| 1 | 100:1 | 100:1 | 120 | 4 | 85 | 15,000 | 1.5 |
| 2 | 200:1 | 200:1 | 120 | 6 | 90 | 28,000 | 1.6 |
| 3 | 100:1 | 100:1 | 140 | 2 | 92 | 14,500 | 1.4 |
| 4 | 200:1 | 200:1 | 140 | 3 | 95 | 29,500 | 1.5 |
Note: This data is hypothetical and for illustrative purposes only.
Anionic ROP Mechanism
Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP) of this compound
Cationic ROP of lactams is typically initiated by protic acids or Lewis acids.[1][13][15][16] The initiator activates the monomer by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another monomer molecule.[1]
Proposed Experimental Protocol: Cationic ROP
Materials:
-
This compound (monomer), dried and purified
-
Trifluoromethanesulfonic acid (TfOH) or other strong protic acid (initiator)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Triethylamine (for termination)
-
Diethyl ether (for precipitation)
-
Dry nitrogen or argon gas
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound in anhydrous dichloromethane.
-
Initiation: Cool the solution in an ice bath. Add the initiator, such as trifluoromethanesulfonic acid, dropwise with stirring.
-
Polymerization: Allow the reaction to proceed at the desired temperature for a specific duration. The polymerization can often be carried out at or below room temperature.
-
Termination: Terminate the polymerization by adding a small amount of a base, such as triethylamine, to neutralize the acidic chain ends.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like diethyl ether. Filter the polymer, wash it with diethyl ether, and dry it under vacuum.
Hypothetical Experimental Data: Cationic ROP
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | PDI |
| 1 | 100:1 | 0 | 24 | 75 | 8,000 | 1.8 |
| 2 | 200:1 | 0 | 48 | 80 | 15,000 | 1.9 |
| 3 | 100:1 | 25 | 12 | 85 | 7,500 | 1.7 |
| 4 | 200:1 | 25 | 24 | 88 | 14,000 | 1.8 |
Note: This data is hypothetical and for illustrative purposes only.
Cationic ROP Mechanism
Caption: Proposed mechanism for the cationic ring-opening polymerization of this compound.
General Experimental Workflow
Caption: General workflow for the ring-opening polymerization of this compound.
Potential Applications in Drug Development and Biomedical Research
Polymers derived from this compound are expected to be polyamides containing tertiary amine groups in the backbone, resembling poly(amidoamine)s (PAAs). PAAs and other polyamides are known for their biocompatibility and biodegradability, making them attractive for various biomedical applications.[1][2][3][5][10][17][18]
-
Drug Delivery: The resulting polymer could be used to formulate nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The presence of tertiary amine groups could impart a pH-responsive character, enabling targeted drug release in the acidic microenvironment of tumors or intracellular compartments.[3][6][7][8][9]
-
Gene Delivery: The cationic nature of the polymer at physiological pH could facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), potentially serving as a non-viral vector for gene therapy.[18]
-
Tissue Engineering: Biodegradable scaffolds fabricated from this polymer could support cell attachment and proliferation, finding use in tissue regeneration applications.
-
Biomaterial Coatings: The polymer could be used to coat medical devices to improve their biocompatibility and reduce thrombosis.
Further research is necessary to synthesize and characterize the polymer of this compound to fully elucidate its properties and validate these potential applications. The protocols and information provided herein serve as a foundational guide for initiating such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Research Progress on Polyamidoamine-Engineered Hydrogels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Advances in General Biomedical Applications of PAMAM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-Methylpiperazin-2-one in various matrices. The following methods are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers. While these protocols are representative, method optimization and validation are recommended for specific applications and matrices.
Overview of Analytical Methods
The quantification of this compound, a small, polar, and cyclic compound, is achievable through several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the chromatographic properties of polar analytes like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying compounds in complex matrices, such as biological fluids. It often requires minimal sample preparation and can directly analyze polar compounds.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. These values are based on the analysis of structurally similar compounds and serve as a benchmark for method performance.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of this compound using GC-MS.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., 1-Methylpiperazine-d4)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Sample Preparation (e.g., from a reaction mixture):
-
Take a 1 mL aliquot of the sample.
-
Add 10 µL of the IS solution.
-
Perform a liquid-liquid extraction with 2 x 2 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane.
-
-
Derivatization:
-
To the reconstituted sample or 100 µL of a dried standard, add 50 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.
-
5. Data Analysis:
-
Quantify this compound by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a detailed methodology for the high-sensitivity quantification of this compound in biological matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., this compound-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) is recommended for this polar compound.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) ranging from 0.2 ng/mL to 200 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Prepare in 50:50 acetonitrile:water.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the IS working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% B
-
0.5-2.5 min: 95% to 50% B
-
2.5-3.0 min: 50% B
-
3.1-4.0 min: 95% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: Optimize precursor and product ions for this compound and its internal standard. (e.g., for C5H10N2O, [M+H]+ = 115.1).
-
5. Data Analysis:
-
Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the nominal concentrations of the calibration standards.
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Application Notes and Protocols for 1-Methylpiperazin-2-one Hydrochloride in Aqueous Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 1-Methylpiperazin-2-one hydrochloride in aqueous reaction environments, leveraging its high water solubility for applications in pharmaceutical and chemical synthesis. Detailed protocols and workflows are provided to guide experimental design.
Application Notes
This compound hydrochloride is a versatile cyclic amine derivative recognized for its utility as a key building block in the synthesis of complex organic molecules.[1] Its hydrochloride salt form confers excellent solubility in water, making it an attractive reagent for aqueous-phase reactions, which are increasingly favored for their green chemistry advantages.[1][2][3]
The primary application of this compound lies in its role as an intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, such as anti-anxiety and antidepressant medications.[1] Its structural features also lend themselves to the synthesis of agrochemicals and the modification of material properties.[1] The stability and compatibility of this compound hydrochloride under various reaction conditions further enhance its utility in diverse chemical processes.[1]
While purely aqueous reactions are a key advantage, it is also effectively used in aqueous co-solvent systems. The use of a co-solvent can be essential to ensure the solubility of all reactants, particularly those that are more lipophilic, thereby facilitating a homogenous reaction mixture and improving reaction kinetics.
Key Applications at a Glance:
| Application Area | Description | Reference |
| Pharmaceutical Synthesis | Serves as a crucial intermediate for synthesizing bioactive molecules, especially for neuropharmacological agents. | [1] |
| Agrochemical Development | Utilized as a building block in the creation of new agrochemical compounds. | [1] |
| Material Science | Can be incorporated into polymer formulations to enhance mechanical properties and stability. | [1] |
| Ligand Synthesis | Employed in the synthesis of ligands for receptor binding studies, aiding in pharmacodynamic research. | [1] |
Experimental Protocols
Protocol 1: Reductive Amination in an Aqueous Co-Solvent System
This protocol details a procedure for the reductive amination of a ketone using this compound hydrochloride in a water-methanol co-solvent system. This method is adapted from a patented synthesis of a piperidinyl-piperazine derivative, demonstrating a practical application in a mixed aqueous environment.
Reaction Principle:
This reaction involves the formation of an enamine intermediate from the reaction of this compound with a ketone, followed by in-situ reduction to the corresponding amine. The use of an aqueous co-solvent system facilitates the dissolution of both the hydrophilic hydrochloride salt and the more organic-soluble ketone.
Quantitative Data for Synthesis:
| Parameter | Value |
| Reactant 1 | N-Boc-piperidin-4-one |
| Reactant 2 | This compound |
| Reducing Agent | Sodium Dithionite |
| Base | Sodium Carbonate |
| Solvent System | Methanol / Water |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | High (Specific yield dependent on scale and purification) |
Materials:
-
N-Boc-piperidin-4-one
-
This compound
-
Sodium dithionite
-
Sodium carbonate
-
Methanol
-
Water, deionized
-
Dichloromethane (for extraction)
-
250 mL four-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL four-neck flask equipped with a magnetic stirrer, condenser, and temperature probe, add N-Boc-piperidin-4-one (15 g), this compound (9 g), methanol (50 mL), water (75 mL), and sodium carbonate (8.25 g).
-
Initiation: Stir the mixture and heat to 40°C.
-
Addition of Reducing Agent: Once the temperature is stable, add sodium dithionite (26.8 g) in portions over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 40°C with stirring for 4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature (approx. 20°C).
-
Filter the mixture to remove any insoluble materials.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers.
-
-
Isolation:
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator to yield the crude product as a brown oily liquid.
-
Further purification can be achieved by column chromatography if necessary.
-
Visualizations
Caption: General workflow for reactions using this compound HCl.
Caption: Experimental workflow for the reductive amination protocol.
References
Application Notes and Protocols for the Synthesis of 1-Methylpiperazin-2-one
Introduction
1-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and other specialty chemicals. Its structure incorporates both an amide and a tertiary amine, making it a versatile intermediate for further chemical modifications. This document provides a detailed experimental procedure for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The described protocol is based on a straightforward and high-yielding method starting from piperazine.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of the target compound, this compound, along with the reported experimental results.
| Parameter | Value | Reference |
| Product Name | This compound | [1][2] |
| CAS Number | 59702-07-7 | [1][2] |
| Molecular Formula | C₅H₁₀N₂O | [1][2] |
| Molecular Weight | 114.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 104°C / 4 mmHg | [1] |
| Yield | 91% | [1] |
| Purity | Not explicitly stated, purification by distillation | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from piperazine.
Materials and Reagents:
-
Piperazine (C₄H₁₀N₂)
-
Sodium Hydroxide (NaOH)
-
Acetone (C₃H₆O)
-
Distilled Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus (for reduced pressure distillation)
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Reaction:
-
Stir the resulting solution vigorously at room temperature for 3 hours.[1]
-
-
Work-up and Isolation:
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[1]
-
To the resulting residue, add acetone to precipitate any insoluble impurities.[1]
-
Separate the insoluble material by filtration.[1]
-
Remove the acetone from the filtrate by distillation under reduced pressure.[1]
-
-
Purification:
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium hydroxide with care as it is corrosive.
-
Perform all distillations in a well-ventilated fume hood.
-
Acetone is flammable; keep it away from ignition sources.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include N-methylethylenediamine and a C2-electrophile such as ethyl chloroacetate or chloroacetamide. The reaction involves an initial N-acylation followed by an intramolecular cyclization.
Q2: What are the typical reaction conditions for the synthesis?
A2: The synthesis is often carried out in a polar solvent, such as ethanol or methanol. The initial acylation may be performed at room temperature, while the subsequent cyclization to form the piperazinone ring may require heating. The presence of a base is often necessary to neutralize the hydrogen halide formed during the reaction.
Q3: What are the most common impurities I should expect?
A3: Common impurities can arise from starting materials, side reactions, and degradation of the product. These may include unreacted starting materials, di-acylated products, polymeric byproducts, and hydrolyzed intermediates. A detailed table of potential impurities is provided below.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through distillation under reduced pressure. For higher purity, column chromatography on silica gel may be employed.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A5: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction. The purity of the final product can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity and structure of the product and impurities can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the acylating agent. - Increase reaction time or temperature for the cyclization step. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Side reactions forming byproducts. | - Control the reaction temperature; the initial acylation may need to be performed at a lower temperature to minimize di-acylation. - Use a suitable base to neutralize HCl or HBr formed during the reaction, which can catalyze side reactions. | |
| Loss of product during workup or purification. | - Optimize the extraction and distillation procedures. - For heat-sensitive compounds, consider purification by column chromatography at room temperature. | |
| Presence of Multiple Spots on TLC/Peaks in GC | Formation of impurities. | - Refer to the Common Impurities table below for potential structures. - Optimize reaction conditions to minimize side reactions (e.g., temperature, reaction time, stoichiometry). - Improve the purification method (e.g., fractional distillation, column chromatography with an appropriate solvent system). |
| Contamination from starting materials. | - Ensure the purity of starting materials (N-methylethylenediamine and ethyl chloroacetate) before use. | |
| Product is Colored | Presence of colored impurities or degradation products. | - Purify the product by distillation or column chromatography. - Store the product under an inert atmosphere and protected from light to prevent degradation. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent or workup solvents. | - Use a different solvent for extraction. - Perform multiple extractions to ensure complete recovery of the product. - Consider salting out the aqueous layer to reduce the solubility of the product. |
Common Impurities in this compound Synthesis
| Impurity Name | Structure | CAS Number | Typical Method of Detection | Notes |
| N-methylethylenediamine | H₂N(CH₂)₂NHCH₃ | 109-81-9 | GC, HPLC | Unreacted starting material. |
| Ethyl chloroacetate | ClCH₂COOCH₂CH₃ | 105-39-5 | GC | Unreacted starting material. |
| N,N'-bis(chloroacetyl)-N-methylethylenediamine | (ClCH₂CO)₂NCH₂CH₂N(CH₃)(COCH₂Cl) | N/A | GC-MS, LC-MS | Formed by di-acylation of N-methylethylenediamine. |
| N-(2-(methylamino)ethyl)acetamide | CH₃CONH(CH₂)₂NHCH₃ | 27725-41-3 | GC-MS, LC-MS | Intermediate that has not cyclized. |
| Polymeric byproducts | - | N/A | GPC, SEC | Formed from intermolecular reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
N-methylethylenediamine
-
Ethyl chloroacetate
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, heat the mixture to reflux for 4-6 hours to facilitate cyclization.
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Optimizing reaction conditions for 1-Methylpiperazin-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Methylpiperazin-2-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products or unreacted starting materials.
-
Solution: Carefully control the stoichiometry of the reactants. For instance, in the synthesis from N-methylethylenediamine and ethyl chloroacetate, a slight excess of the amine may be beneficial, but a large excess can complicate purification.
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. A common side reaction is the formation of di-substituted products, especially when using starting materials with multiple reactive sites.
-
Solution: To minimize the formation of di-substituted byproducts when using piperazine, consider using a large excess of piperazine to favor mono-substitution. Alternatively, employing a protecting group strategy on one of the piperazine nitrogens can ensure selective reaction at the desired position.
-
-
Moisture in Reagents or Solvents: The presence of water can interfere with many organic reactions, leading to lower yields.
-
Solution: Ensure all reagents and solvents are appropriately dried before use. Utilize anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
Question 2: I am observing the formation of significant impurities in my reaction mixture. What are they and how can I minimize them?
Answer:
The nature of impurities will depend on your specific synthetic method.
-
Unreacted Starting Materials: This is a common "impurity."
-
Solution: As mentioned above, optimizing reaction time, temperature, and stoichiometry can drive the reaction to completion.
-
-
Di-substituted Byproducts: For example, the reaction of N-methylethylenediamine with two molecules of ethyl chloroacetate.
-
Solution: Use a controlled addition of the acylating agent (ethyl chloroacetate) to the diamine at a low temperature to favor mono-acylation.
-
-
Polymers: Polyamide formation can occur, especially at higher temperatures.
-
Solution: Maintain a controlled reaction temperature and consider using a more dilute reaction mixture.
-
Question 3: The purification of this compound is proving to be difficult. What are the recommended purification methods?
Answer:
Purification of this compound can be achieved through several methods:
-
Distillation: Vacuum distillation is an effective method for purifying this compound, which is a liquid at room temperature. A reported boiling point is 104°C at 4 mmHg.[1]
-
Troubleshooting: If the product co-distills with impurities, a fractional distillation setup with a good column can improve separation. Ensure the vacuum is stable to prevent bumping and ensure a consistent boiling point.
-
-
Column Chromatography: Silica gel chromatography can be used for purification, especially for removing polar impurities.
-
Solvent System: A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis.
-
-
Crystallization: If the product can be converted to a solid salt (e.g., hydrochloride salt), recrystallization can be a highly effective purification method. The free base can then be regenerated by treatment with a base.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported and potential reaction conditions for the synthesis of this compound and related piperazinones to facilitate comparison and optimization.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| Piperazine, Acetone | Sodium Hydroxide | 50% Aqueous Acetone | Room Temperature | 3 | 91 | [1] |
| N-methylethylenediamine, Diethyl oxalate | - | - | - | - | - | Leads to 1-methylpiperazine-2,3-dione intermediate. Further reduction needed. |
| Chloroethylamine, Ethyl chloroacetate | Ammonium acetate, Base (e.g., Pyridine) | Benzene | 40 then 80 | 6 then 6 | 87 | Analogue synthesis of piperazin-2-one. |
| N-(2-(methylamino)ethyl)acetamide | Base (for cyclization) | High-boiling solvent (e.g., xylene) | Reflux | - | - | Intramolecular cyclization route. |
Experimental Protocols
Synthesis of this compound from Piperazine[1]
This protocol is based on a literature procedure with a reported high yield.
Materials:
-
Piperazine
-
Acetone
-
Sodium hydroxide
-
Water
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
-
Stir the resulting solution at room temperature for 3 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Add acetone to the residue to precipitate any insoluble impurities.
-
Separate the insoluble material by filtration.
-
Remove the acetone from the filtrate by distillation under reduced pressure.
-
Finally, distill the residue under reduced pressure to obtain this compound. The product has a reported boiling point of 104°C at 4 mmHg.[1]
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
General Synthesis Pathway for this compound
Caption: General synthetic pathways.
References
Technical Support Center: Synthesis of 1-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpiperazin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is the reaction of N-methylethylenediamine with an haloacetylating agent, such as ethyl chloroacetate, followed by an intramolecular cyclization. This approach is favored for its relative simplicity and the availability of the starting materials.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the selectivity of the initial N-acylation step to avoid side reactions, achieving complete cyclization, and purifying the final product from structurally similar impurities. Low yields are often attributed to the formation of byproducts.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through vacuum distillation or column chromatography. For distillation, the product is typically distilled under reduced pressure (e.g., 104°C at 4 mmHg). For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/methanol (e.g., 9/1 v/v) can be effective.[1] Recrystallization from an acetone-water mixture has also been reported for similar piperazinones.[2]
Troubleshooting Guide
Low Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the synthesis of this compound can arise from several factors. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase reaction temperature: Gently heating the reaction mixture can drive the reaction to completion. However, be cautious as excessive heat can promote side reactions. |
| Side Reaction Dominance | - Slow addition of electrophile: Add the ethyl chloroacetate dropwise to the solution of N-methylethylenediamine at a controlled temperature to favor the desired mono-acylation. - Use of a suitable base: Employ a non-nucleophilic base, such as triethylamine, to neutralize the HCl formed during the acylation without competing with the nucleophilic amine. |
| Product Loss During Workup | - Optimize extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase during extraction. - Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the relatively volatile product. |
Impurity Formation
Q5: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A5: The primary side reactions in the synthesis of this compound stem from the reactivity of the nitrogen atoms in the starting material and the product.
Common Side Reactions and Byproducts:
-
N,N'-diacylation of N-methylethylenediamine: The primary amine of N-methylethylenediamine can react with two molecules of ethyl chloroacetate, leading to a di-acylated linear product that cannot cyclize to the desired piperazinone.
-
Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimers or oligomeric chains.
-
Reaction at the secondary amine of the product: The secondary amine of the newly formed this compound can potentially react with any remaining ethyl chloroacetate, leading to an N-acylated byproduct.
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategy |
| N,N'-diacylation | - Use a molar excess of N-methylethylenediamine relative to ethyl chloroacetate to statistically favor mono-acylation. - Maintain a low reaction temperature during the addition of ethyl chloroacetate. |
| Polymerization | - Employ high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product N-acylation | - Monitor the reaction closely and stop it once the starting N-methylethylenediamine is consumed. - Purify the intermediate N-(2-(methylamino)ethyl)acetamide before proceeding to the cyclization step if possible. |
Experimental Protocols
Synthesis of this compound from N-methylethylenediamine and Ethyl Chloroacetate
This protocol is a representative procedure and may require optimization.
Step 1: N-acylation of N-methylethylenediamine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of ethyl chloroacetate (1.0 equivalent) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC until the starting N-methylethylenediamine is no longer detectable.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate, N-(2-(methylamino)ethyl)acetamide.
Step 2: Intramolecular Cyclization
-
The crude N-(2-(methylamino)ethyl)acetamide can be cyclized by heating. This can be done neat or in a high-boiling point solvent.
-
For example, heating the crude intermediate under vacuum can effect cyclization with the removal of ethanol.
-
Alternatively, dissolving the intermediate in a solvent like ethanol with a catalytic amount of a base (e.g., sodium ethoxide) and heating to reflux can facilitate cyclization.
-
Monitor the reaction by TLC or GC-MS for the formation of this compound.
Step 3: Purification
-
The crude this compound can be purified by vacuum distillation. A typical reported boiling point is 104 °C at 4 mmHg.[3]
-
Alternatively, the crude product can be purified by column chromatography on silica gel using an eluent such as ethyl acetate/methanol (9/1).[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of piperazinone derivatives, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield (chiral methylpiperazinone derivative) | 90-91% | [1] |
| Purity (HPLC) | >98% | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
| Yield (2-piperazinone) | 41-87% | [2] |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic pathway for this compound highlighting potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Logical Relationships in Side Product Formation
Caption: Logical diagram illustrating the formation of the desired product and potential byproducts.
References
Navigating the Synthesis of 1-Methylpiperazin-2-one: A Guide to Yield Improvement
Welcome to the Technical Support Center for the synthesis of 1-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is most commonly synthesized through the cyclization of a linear precursor. One established method involves the reaction of piperazine with a suitable reagent to introduce the methyl and carbonyl groups. Another potential route, adapted from the synthesis of chiral piperazinones, is the intramolecular cyclization of an N-(2-haloethyl)-N-methylaminoacetamide derivative. A specific patented method reports the synthesis from piperazine in a 50% aqueous acetone solution with sodium hydroxide, achieving a high yield.[1]
Q2: What are the primary factors that influence the yield of the reaction?
A2: The key factors affecting the yield include:
-
Stoichiometry of Reactants: The molar ratio of the starting materials is crucial. For instance, in reactions involving piperazine, using a large excess of piperazine can help to minimize the formation of undesired byproducts.
-
Reaction Temperature: Temperature control is critical to prevent side reactions and decomposition of reactants or products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion without significant byproduct formation.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and selectivity.
-
Purification Method: Inefficient purification can lead to significant loss of the final product.
Q3: What are the most common side reactions that can lower the yield?
A3: A primary side reaction in syntheses starting from piperazine is the formation of the 1,4-disubstituted byproduct. In the case of intramolecular cyclization of halo-acetylated amines, intermolecular reactions can lead to dimers or polymers, reducing the yield of the desired cyclic product. Hydrolysis of chloroethyl groups to hydroxyethyl impurities can also occur if water is present in the reaction mixture.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions. |
| Side Reactions: Formation of byproducts such as 1,4-dimethylpiperazine or polymeric materials. | Adjust Stoichiometry: If using piperazine as a starting material, increase the excess of piperazine to favor mono-substitution. For intramolecular cyclization reactions, employ high-dilution conditions to minimize intermolecular reactions. | |
| Product Degradation: The product may be unstable under the reaction or workup conditions. | Control pH and Temperature during Workup: Ensure that the pH is controlled during extraction and that all steps are performed at a low temperature to minimize degradation. | |
| Presence of Significant Impurities in the Final Product | Formation of 1,4-Disubstituted Byproduct: Both nitrogen atoms of piperazine have reacted. | Use a Protecting Group Strategy: Mono-protect the piperazine (e.g., with a Boc group) before methylation, followed by deprotection and cyclization. This provides better control over the substitution pattern. |
| Unreacted Starting Materials: The reaction did not go to completion. | Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry as described above. | |
| Hydrolysis Byproducts: Presence of water in the reaction mixture. | Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. Alternatively, consider converting the product to a salt to alter its solubility and facilitate separation. |
| Product is a Liquid or Low-Melting Solid: Difficulty in handling and isolation. | Distillation under Reduced Pressure: For liquid products, vacuum distillation is an effective purification method.[1] For low-melting solids, crystallization from a suitable solvent system at low temperatures may be effective. |
Experimental Protocols
Method 1: Synthesis from Piperazine
This method is based on a patented procedure with a reported yield of 91%.[1]
Materials:
-
Piperazine
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
-
Stir the resulting solution at room temperature for 3 hours.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Add acetone to the residue to precipitate any insoluble impurities.
-
Filter the mixture to separate the insoluble material.
-
Remove the acetone from the filtrate by distillation under reduced pressure.
-
Finally, distill the residue under reduced pressure to obtain this compound.
Quantitative Data from Literature:
| Starting Material | Reagents | Reaction Time | Temperature | Reported Yield | Reference |
| Piperazine | 50% aq. Acetone, NaOH | 3 hours | Room Temp. | 91% | [1] |
Method 2: Intramolecular Cyclization (Proposed)
This is a proposed pathway based on the synthesis of related chiral piperazinones.[3]
Step 1: Synthesis of N-(2-chloroethyl)-N-methylaminoacetamide
-
React N-methylethanolamine with a suitable protecting group (e.g., Boc anhydride).
-
Chlorinate the protected alcohol using a chlorinating agent (e.g., thionyl chloride).
-
Deprotect the amine.
-
React the resulting N-(2-chloroethyl)-N-methylamine with chloroacetyl chloride in the presence of a base.
Step 2: Intramolecular Cyclization
-
Treat the N-(2-chloroethyl)-N-methylaminoacetamide with a non-nucleophilic base in a suitable solvent under high-dilution conditions to promote intramolecular cyclization.
-
Monitor the reaction for the formation of this compound.
-
Purify the product using column chromatography or distillation.
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flowchart for addressing low yield in the synthesis of this compound.
References
Removal of unreacted starting materials from 1-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperazin-2-one. Here, you will find detailed information on removing unreacted starting materials and other impurities, along with experimental protocols and data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is contaminated with unreacted piperazine. How can I remove it?
A1: Unreacted piperazine is a common impurity. Due to its basic nature and high water solubility, an acid-base extraction is a highly effective method for its removal. By washing your crude product (dissolved in an organic solvent) with a dilute aqueous acid (e.g., 1M HCl), the piperazine will be protonated to form piperazine dihydrochloride. This salt is highly soluble in water but insoluble in most organic solvents, allowing for its efficient removal into the aqueous phase.[1][2][3]
Q2: After an acid wash, I still observe some piperazine in my product according to TLC/GC analysis. What should I do?
A2: If a single acid wash is insufficient, you can perform multiple extractions with the dilute acid solution. Ensure thorough mixing of the organic and aqueous layers during each extraction to maximize the partitioning of the piperazine salt into the aqueous phase. Additionally, checking the pH of the aqueous layer after extraction can confirm if enough acid was used. If the issue persists, consider that your organic solvent may have some miscibility with water; in such cases, a backwash of the organic layer with brine (saturated NaCl solution) can help remove residual water and dissolved piperazine salt.
Q3: What is the most suitable method for purifying this compound if it contains other organic, non-basic impurities?
A3: For removing non-basic organic impurities, fractional distillation under reduced pressure is a highly recommended method.[4][5][6] this compound has a relatively high boiling point, and distillation under vacuum allows for its purification at a lower temperature, preventing potential degradation. This technique is effective for separating compounds with different boiling points. If distillation is not sufficiently effective due to close boiling points of the impurities, silica gel column chromatography would be the next method of choice.
Q4: I am struggling to get good separation of this compound from a closely related impurity using column chromatography. What can I do to improve the separation?
A4: To improve separation in column chromatography, you can try several strategies:
-
Optimize the Solvent System: A common issue is an eluent that is too polar, causing your compound and impurities to elute too quickly. Start with a less polar solvent system and gradually increase the polarity (gradient elution). For a polar compound like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[7][8]
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (which can be acidic, neutral, or basic) or a bonded-phase silica gel (like amino or cyano phases).[9]
-
Sample Loading: Ensure you are not overloading the column. Use a concentrated sample solution and apply it evenly to the top of the column. Dry loading the sample onto a small amount of silica gel can also improve resolution.[10]
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of your final product can be reliably determined using Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] These techniques can quantify the amount of this compound relative to any remaining impurities. Thin-Layer Chromatography (TLC) is a quick and useful tool for qualitative monitoring of the purification progress.[13]
Data Presentation
The efficiency of purification methods can vary based on the initial purity of the crude product and the specific experimental conditions. The following table provides representative data on the expected purity improvement for this compound using different techniques.
| Purification Method | Starting Purity (GC Area %) | Purity After 1st Pass (GC Area %) | Purity After 2nd Pass (GC Area %) | Key Impurities Removed |
| Acid-Base Extraction | ~85% | ~95% | >98% | Piperazine, other basic starting materials |
| Fractional Vacuum Distillation | ~90% | >99% | - | Lower and higher boiling point organic impurities |
| Silica Gel Column Chromatography | ~95% | >99.5% | - | Structurally similar impurities, non-volatile residues |
Note: The values presented are illustrative. Actual results will depend on the specific mixture of compounds being separated.
Experimental Protocols
Protocol 1: Removal of Piperazine via Acid-Base Extraction
Objective: To remove basic impurities, primarily unreacted piperazine, from a crude mixture of this compound.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in an organic solvent like dichloromethane or ethyl acetate (approximately 10 volumes of solvent to 1 volume of crude product).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[14][15] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat (Optional): For higher purity, repeat the acid wash with a fresh portion of 1M HCl.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
Objective: To purify this compound from non-volatile or less volatile organic impurities.
Materials:
-
Crude this compound (pre-treated with acid wash if necessary)
-
Vacuum distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle
-
Stir bar
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.[4]
-
Charging the Flask: Place the crude this compound and a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow the product to boil at a temperature between 45°C and 180°C to prevent decomposition.[4][16]
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
-
System Shutdown: Allow the apparatus to cool down before slowly releasing the vacuum.
Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound.
Materials:
-
Purified this compound sample
-
Methanol or another suitable solvent
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Instrument Setup: Set up the GC-FID with an appropriate method. A typical method might involve:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 6. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 15. Liquid-liquid extraction [scioninstruments.com]
- 16. Distillation Under Reduced Pressure [solnpharma.com]
Stability issues of 1-Methylpiperazin-2-one under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methylpiperazin-2-one under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My assay shows a decrease in the concentration of this compound after treatment with acid. What is the likely cause?
A1: this compound contains a cyclic amide (lactam) functional group, which is susceptible to hydrolysis under acidic conditions. The decrease in concentration is likely due to acid-catalyzed hydrolysis of the amide bond, leading to the formation of a ring-opened degradation product.
Q2: What is the expected primary degradation product of this compound in an acidic solution?
A2: The primary degradation product is expected to be the corresponding amino acid, N-(2-aminoethyl)-N-methylglycine, formed by the hydrolytic cleavage of the amide bond in the piperazinone ring.
Q3: Can other degradation products be formed under acidic stress conditions?
A3: While hydrolysis is the most probable degradation pathway, other reactions could occur under more forcing conditions (e.g., high temperature, presence of oxidizing agents). However, without specific experimental data, these are speculative. It is crucial to perform a comprehensive forced degradation study to identify all potential degradation products.[1][2]
Q4: How can I monitor the degradation of this compound and the formation of its degradation products?
A4: A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection, is recommended.[3] This method should be capable of separating the parent compound from all potential degradation products.
Q5: At what pH and temperature should I be concerned about the stability of this compound?
A5: The rate of acid-catalyzed hydrolysis is dependent on both pH and temperature. Generally, lower pH values (stronger acidity) and higher temperatures will accelerate the degradation. It is advisable to conduct stability studies at various pH values and temperatures to understand the degradation kinetics.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in acidic mobile phase during HPLC analysis. | The mobile phase is too acidic, causing on-column degradation. | Increase the pH of the mobile phase, if compatible with the analytical method. Consider using a mobile phase with a pH closer to neutral. |
| Appearance of multiple unknown peaks in the chromatogram after acid treatment. | Formation of multiple degradation products or secondary reactions. | Perform peak purity analysis to ensure each peak corresponds to a single component. Use LC-MS to identify the mass of the unknown peaks and propose potential structures. |
| Poor mass balance in the stability study (sum of parent and degradants is less than 100%). | Some degradation products may not be detected by the current analytical method (e.g., lack a chromophore for UV detection). | Use a more universal detection method, such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, in conjunction with UV/MS. |
| Inconsistent degradation profiles between experiments. | Variability in experimental conditions such as exact pH, temperature, or presence of catalytic impurities. | Ensure precise control of pH, temperature, and use high-purity reagents. Pre-treat glassware to remove any potential catalytic metal ions. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for investigating the stability of this compound under acidic stress.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several vials.
-
Add an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl) to the vials.
-
Prepare a control sample by adding an equal volume of purified water.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from the vials at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 N NaOH, 1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Determine the overall mass balance.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 N HCl at 60°C
| Time (hours) | This compound (%) | Degradation Product 1 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 |
| 4 | 90.5 | 9.3 | 99.8 |
| 8 | 81.8 | 18.0 | 99.8 |
| 12 | 73.9 | 25.8 | 99.7 |
| 24 | 54.6 | 45.1 | 99.7 |
Table 2: Hypothetical Effect of pH and Temperature on Degradation after 24 hours
| Condition | Temperature (°C) | This compound Remaining (%) |
| 0.1 N HCl | 40 | 78.3 |
| 0.1 N HCl | 60 | 54.6 |
| 0.1 N HCl | 80 | 25.1 |
| 1 N HCl | 60 | 15.7 |
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General workflow for conducting a forced degradation study.
Caption: A logical approach to troubleshooting stability study results.
References
Technical Support Center: Characterization of Byproducts in 1-Methylpiperazin-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpiperazin-2-one. The following information is designed to help identify and mitigate the formation of common byproducts, ensuring a higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from N-methylethylenediamine and diethyl oxalate?
A1: The synthesis of this compound from N-methylethylenediamine and diethyl oxalate can lead to several byproducts due to the presence of both a primary and a secondary amine in the starting diamine. The most commonly encountered byproducts are:
-
Byproduct A: Linear Amido-Ester (Incomplete Cyclization) : This byproduct results from the reaction of the primary amine of N-methylethylenediamine with one of the ester groups of diethyl oxalate, without subsequent intramolecular cyclization.
-
Byproduct B: Dimeric Oxamide : This byproduct is formed when two molecules of N-methylethylenediamine react with one molecule of diethyl oxalate, with each primary amine group forming an amide bond.
-
Byproduct C: 1-Methylpiperazine-2,3-dione : This is often an intermediate in the reaction pathway. If the reaction conditions are not optimized for the selective formation of the 2-one, or if a subsequent reduction step is incomplete, this diketone can be a significant impurity.
Q2: How can I distinguish this compound from its common byproducts using standard analytical techniques?
A2: A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification of this compound and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): Due to differences in polarity, the target product and its byproducts will have distinct retention times. The dimeric oxamide (Byproduct B) is typically more polar and will elute earlier than the target product and the linear amido-ester (Byproduct A).
-
Mass Spectrometry (MS): Each compound will exhibit a unique molecular ion peak corresponding to its molecular weight. This is a definitive method for distinguishing between the monomeric and dimeric species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic chemical shifts and coupling patterns for each compound, allowing for detailed structural elucidation.
Q3: What reaction conditions favor the formation of the desired this compound over the byproducts?
A3: To maximize the yield of this compound, careful control of reaction conditions is crucial:
-
Stoichiometry: Using a slight excess of N-methylethylenediamine can help to ensure the complete consumption of diethyl oxalate and minimize unreacted starting material. However, a large excess may promote the formation of the dimeric byproduct.
-
Temperature: The initial reaction is often performed at a low temperature to control the exothermic reaction between the amine and the ester. The subsequent cyclization may require heating. Optimization of the temperature profile is key to favoring the intramolecular cyclization over intermolecular reactions.
-
Solvent: The choice of solvent can influence the reaction pathway. A solvent that facilitates the desired intramolecular cyclization should be selected.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time for maximizing the formation of the desired product and minimizing byproduct formation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High levels of Linear Amido-Ester (Byproduct A) detected. | Incomplete cyclization. | - Increase the reaction temperature after the initial addition of reagents to promote intramolecular cyclization.- Extend the reaction time.- Experiment with a different solvent that may better facilitate the cyclization. |
| Significant presence of Dimeric Oxamide (Byproduct B). | Incorrect stoichiometry or reaction concentration. | - Ensure accurate measurement of starting materials. Avoid a large excess of N-methylethylenediamine.- Perform the reaction at a higher dilution to favor intramolecular over intermolecular reactions. |
| 1-Methylpiperazine-2,3-dione (Byproduct C) is the major product. | The reaction conditions favor the formation of the diketone, or the subsequent reduction step (if applicable) is inefficient. | - If the goal is the 2-one directly, modify the reaction conditions (e.g., temperature, catalyst) to favor the mono-acylation and cyclization.- If a two-step synthesis via the 2,3-dione is intended, ensure the reducing agent is active and used in the correct stoichiometry for the selective reduction of one carbonyl group. |
| Broad or complex NMR spectra, indicating a mixture of products. | Multiple side reactions occurring. | - Re-evaluate the overall reaction setup. Ensure all reagents are pure and dry.- Optimize the reaction temperature and stoichiometry step-by-step, monitoring the reaction at each stage to identify where byproduct formation is occurring. |
Data Presentation
Table 1: Physicochemical and Analytical Data of this compound and Potential Byproducts
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (Predicted, ppm) |
| This compound (Target Product) | ![]() | C₅H₁₀N₂O | 114.15 | 115.08 | ~3.3 (t), ~3.1 (s), ~2.8 (t), ~2.4 (s) |
| Byproduct A: Linear Amido-Ester | ![]() | C₈H₁₆N₂O₃ | 188.23 | 189.12 | ~4.2 (q), ~3.4 (t), ~2.8 (t), ~2.4 (s), ~1.3 (t) |
| Byproduct B: Dimeric Oxamide | ![]() | C₈H₂₀N₄O₂ | 204.27 | 205.16 | ~3.4 (t), ~2.8 (t), ~2.4 (s) |
| Byproduct C: 1-Methylpiperazine-2,3-dione | ![]() | C₅H₈N₂O₂ | 128.13 | 129.06 | ~3.8 (t), ~3.5 (t), ~3.1 (s) |
Note: Predicted NMR chemical shifts are for illustrative purposes and may vary based on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for complete structural assignment of unknown byproducts.
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in approximately 0.7 mL of the deuterated solvent.
Visualizations
Caption: Potential reaction pathways leading to byproducts.
Technical Support Center: Synthesis of 1-Methylpiperazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methylpiperazin-2-one. The information is designed to address specific issues that may be encountered during laboratory-scale experiments and scale-up operations.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring; Impure starting materials; Side reactions. | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize temperature and stirring rate for the reaction scale. Ensure the purity of starting materials through proper purification and characterization. Identify and minimize side reactions by adjusting reaction conditions. |
| Formation of Impurities | Side reactions due to incorrect stoichiometry; Presence of moisture or air; Decomposition of starting materials or product; Racemization of chiral centers (if applicable). | Use precise stoichiometry of reactants.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Control the reaction temperature to prevent decomposition. For chiral syntheses, carefully select reagents and conditions to avoid racemization.[1] |
| Difficulties in Product Isolation | Product solubility in the reaction solvent; Formation of an emulsion during workup; Co-precipitation of impurities. | Select an appropriate solvent for extraction based on product solubility. Use brine washes or centrifugation to break emulsions. Recrystallize the crude product from a suitable solvent system to remove impurities. |
| Inconsistent Results Upon Scale-up | Poor heat transfer in larger reactors; Inefficient mixing at a larger scale; Changes in reagent addition rates. | Use a reactor with adequate heat transfer capabilities. Adapt the stirring mechanism and speed for the larger volume. Control the rate of reagent addition to maintain optimal reaction conditions. |
| Purification Challenges | Co-elution of impurities during column chromatography; Product instability on silica gel. | Optimize the mobile phase for better separation in column chromatography. Consider alternative purification methods such as distillation, recrystallization, or preparative HPLC. Use a less acidic stationary phase if the product is sensitive to silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While specific literature on the direct synthesis of this compound is not abundant in the provided results, analogous structures like piperazinones and N-substituted piperazines are commonly synthesized through several key reactions.[2] A plausible route for this compound would be the cyclization of an N-methylated ethylenediamine derivative with an alpha-haloacetyl halide or a related two-carbon electrophile. Another potential method is the reductive amination of a suitable keto-precursor.[3][4]
Q2: What are the critical safety precautions to consider when handling reagents for this synthesis?
A2: Many reagents used in heterocyclic synthesis can be hazardous. For instance, 1-Methylpiperazine is known to cause severe skin burns and allergic reactions.[5] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: this compound hydrochloride, a related salt, is recommended to be stored at 0-8 °C.[6] For the free base, it is advisable to store it in a cool, dry place, away from incompatible materials, and under an inert atmosphere to prevent degradation.
Experimental Protocols
General Procedure for Reductive Amination
This protocol is a representative example and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of the keto-precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methylethylenediamine (1.1 equivalents).
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[3][4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.[3][4]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another suitable method.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Handling and safety precautions for 1-Methylpiperazin-2-one.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, experimental use, and troubleshooting of 1-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. It serves as a versatile building block in organic synthesis, primarily in the pharmaceutical and agrochemical industries. Its key application is as an intermediate in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents targeting the central nervous system, such as anti-anxiety and antidepressant medications.[1][2]
Q2: What are the main hazards associated with this compound?
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and serious eye damage.[3] It may also cause respiratory irritation and an allergic skin reaction.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
It is essential to wear appropriate personal protective equipment, including:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Flame-retardant, antistatic protective clothing and chemical-impermeable gloves.[1][4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Q4: What are the proper storage conditions for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[2] The compound is hygroscopic and moisture-sensitive, so exposure to moisture should be avoided.[1] It is recommended to store it under an inert atmosphere.[5]
Q5: What should I do in case of accidental exposure?
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower. Call a physician immediately.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [7] |
| Molecular Weight | 114.15 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 138 °C (280 °F) | [1] |
| Density | 0.903 g/mL at 25 °C (77 °F) | [1] |
| pKa | 7.42 ± 0.20 (Predicted) | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Skin sensitization | 1B | H317: May cause an allergic skin reaction |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |
| Data sourced from PubChem and Sigma-Aldrich MSDS.[1][7] |
Experimental Protocols
Representative Protocol: N-Alkylation of this compound with Benzhydryl Bromide
This protocol describes a general procedure for the N-alkylation of this compound, a common reaction for this class of compounds in pharmaceutical synthesis.
Materials:
-
This compound
-
Benzhydryl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[8]
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add a solution of benzhydryl bromide (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.[9]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[10]
-
Purify the crude product by flash column chromatography to obtain the pure N-benzhydryl-1-methylpiperazin-2-one.
Caption: Workflow for the N-Alkylation of this compound.
Troubleshooting Guide
Q1: My N-alkylation reaction has a low yield. What are the potential causes and solutions?
Low yields in N-alkylation reactions of piperazine derivatives can be due to several factors.[1]
-
Poor solubility of reagents: If the reactants are not fully dissolved, the reaction rate will be slow.
-
Solution: Switch to a more polar apathetic solvent like Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[8]
-
-
Insufficient base: The base neutralizes the acid byproduct of the reaction. If the acid is not neutralized, it can protonate the starting material, reducing its nucleophilicity.
-
Solution: Ensure at least 1.5-2.0 equivalents of an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.[8]
-
-
Suboptimal reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor for product formation and potential decomposition.
-
Q2: I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Di-alkylation is a common side reaction with piperazine derivatives due to the presence of two reactive nitrogen atoms.[11]
-
Incorrect stoichiometry: Using an excess of the alkylating agent will favor di-alkylation.
-
Solution: Use an excess of this compound relative to the alkylating agent.[8]
-
-
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can lead to a second alkylation.
-
Solution: Add the alkylating agent slowly or dropwise to the reaction mixture.[8]
-
Q3: The reaction stalls and does not go to completion. What could be the issue?
-
Reversible reaction: The reaction may be reversible, with the equilibrium not favoring the product.
-
Solution: Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base.[8]
-
-
Decomposition of starting material or product: The starting material or product might not be stable under the reaction conditions.
-
Solution: Try running the reaction at a lower temperature for a longer duration. Analyze the reaction mixture for decomposition products.
-
Q4: I am having difficulty purifying my product. What are some common issues and solutions?
-
Product is highly water-soluble: This can make extraction from aqueous layers difficult.
-
Solution: Perform multiple extractions with an appropriate organic solvent. In some cases, a continuous liquid-liquid extraction apparatus may be necessary. Salting out the aqueous layer by adding a large amount of a salt like NaCl can also decrease the polarity of the aqueous phase and improve extraction efficiency.
-
-
Product co-elutes with starting material or byproducts during chromatography:
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is basic, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and separation.
-
Caption: Troubleshooting Decision Tree for this compound Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 59702-07-7-Molbase [molbase.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chiral 1-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 1-Methylpiperazin-2-one. Our focus is to address common challenges, particularly the prevention of racemization, to ensure high enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral this compound?
A1: The primary cause of racemization is the epimerization of the chiral center at the C-3 position. This carbon is alpha to a carbonyl group, making the attached proton acidic. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the enolate, leading to a mixture of both (R) and (S) enantiomers and a loss of enantiomeric purity.[1]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization is most probable during steps that involve basic conditions, particularly during the N-methylation of the piperazin-2-one ring at the N-1 position. The use of strong bases can readily promote the formation of the problematic enolate intermediate. Care must also be taken during the cyclization step to form the piperazin-2-one ring if basic catalysts are used.
Q3: Are there any specific reagents that are known to cause significant racemization?
A3: Strong bases such as alkali metal hydroxides (NaOH, KOH) and alkoxides (e.g., sodium ethoxide) in combination with elevated temperatures pose a high risk of racemization. The choice of base and reaction temperature is critical in maintaining the stereochemical integrity of the C-3 position.
Q4: How can I monitor the enantiomeric excess (ee%) of my product during the synthesis?
A4: The enantiomeric excess should be monitored at critical stages of the synthesis using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the individual enantiomers, allowing for a precise determination of the ee%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final this compound product. | Racemization during the N-methylation step due to the use of a strong base. | Employ milder, non-nucleophilic bases such as potassium carbonate or cesium carbonate. Alternatively, consider using a base-free methylation method, such as the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid under controlled temperature conditions. |
| Elevated reaction temperatures during N-methylation or cyclization. | Conduct the N-methylation at or below room temperature. For the synthesis of the chiral 3-methylpiperazin-2-one precursor, maintain low temperatures (e.g., -10°C to 0°C) during the reductive amination step.[2] | |
| Formation of multiple products during N-methylation. | Besides racemization, over-methylation can occur, leading to the formation of a quaternary ammonium salt. | Use a stoichiometric amount of the methylating agent. Protecting the N-4 nitrogen with a suitable protecting group (e.g., Boc) before methylation of the N-1 position can also prevent unwanted side reactions. |
| Difficulty in purifying the final product from reaction byproducts. | The presence of diastereomeric impurities or unreacted starting materials. | Optimize the reaction conditions to drive the reaction to completion. Utilize column chromatography for purification, and confirm the purity and enantiomeric excess of the final product by chiral HPLC and NMR spectroscopy. |
Experimental Protocols
Protocol 1: Synthesis of Chiral (S)-3-Methylpiperazin-2-one from L-Alanine Methyl Ester
This protocol is adapted from a patented method and is designed to produce the chiral precursor with high enantiomeric excess.[2]
Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
Dissolve L-alanine methyl ester hydrochloride in dichloromethane (DCM).
-
Neutralize with triethylamine and remove the resulting salt by filtration.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol.
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Add triethylamine followed by the portion-wise addition of sodium triacetoxyborohydride, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic phases, and concentrate to obtain the crude product.
-
Purify the product by silica gel column chromatography.
Step 2: Synthesis of (S)-3-Methylpiperazin-2-one
-
Dissolve the purified product from Step 1 in methanol.
-
Add palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation at room temperature overnight.
-
Monitor the reaction for completion by HPLC.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography to yield (S)-3-methylpiperazin-2-one.
Note: This method has been reported to yield the product with an enantiomeric excess of over 98%.[2]
Protocol 2: Proposed Epimerization-Free N-Methylation of (S)-3-Methylpiperazin-2-one
This proposed protocol utilizes mild conditions to minimize the risk of racemization at the C-3 position.
-
Dissolve (S)-3-methylpiperazin-2-one in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Add a stoichiometric amount of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-1,3-dimethylpiperazin-2-one.
-
Determine the enantiomeric excess of the final product using chiral HPLC to confirm the retention of stereochemistry.
Data Summary
The following table summarizes the expected outcomes for the synthesis of chiral 3-methylpiperazin-2-one based on the provided protocol.
| Compound | Synthetic Step | Key Reagents | Temperature | Reported Yield | Reported ee% | Reference |
| (S)-3-Methylpiperazin-2-one | Reductive Amination & Cyclization | L-Alanine methyl ester, N-Cbz-aminoacetaldehyde, NaBH(OAc)₃, Pd/C, H₂ | -10°C to 0°C (Reductive Amination), RT (Cyclization) | ~90% | >98% | [2] |
Quantitative data for the N-methylation step is highly dependent on the specific conditions used and should be determined experimentally.
Visualizations
Caption: Mechanism of base-catalyzed racemization at the C-3 position.
Caption: Synthetic workflow for chiral this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Methylpiperazin-2-one
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Methylpiperazin-2-one and related piperazine derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds.
Introduction
This compound is a cyclic amide derivative of piperazine. Its structure combines the features of a lactam within a six-membered heterocyclic ring containing two nitrogen atoms. Understanding the ¹H and ¹³C NMR spectra of this molecule is crucial for confirming its synthesis and for studying its chemical environment and conformational dynamics. This guide compares its spectral features with those of its parent compound, piperazin-2-one, and the related saturated heterocycle, 1-methylpiperazine, to illustrate the electronic effects of the carbonyl group and N-methylation on chemical shifts.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its analogues. The assignments are based on the structural diagrams provided below.
Structural Diagrams for NMR Assignments


Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Typical δ (ppm) | Multiplicity | Integration |
| This compound | H-3 | ~3.45 | t | 2H |
| H-5 | ~2.70 | t | 2H | |
| H-6 | ~3.20 | s | 2H | |
| N-CH₃ | ~2.95 | s | 3H | |
| N-H (4-position) | Broad | s | 1H | |
| Piperazin-2-one | H-3 | ~3.30 | t | 2H |
| H-5 | ~3.00 | t | 2H | |
| H-6 | ~3.10 | s | 2H | |
| N-H (1 & 4-position) | Broad | s | 2H | |
| 1-Methylpiperazine | H-2 / H-6 | ~2.55 | t | 4H |
| H-3 / H-5 | ~2.35 | t | 4H | |
| N-CH₃ | ~2.25 | s | 3H | |
| N-H (4-position) | Broad | s | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Typical δ (ppm) |
| This compound | C=O (C-2) | ~170 |
| C-3 | ~50 | |
| C-5 | ~45 | |
| C-6 | ~58 | |
| N-CH₃ | ~42 | |
| Piperazin-2-one | C=O (C-2) | ~172 |
| C-3 | ~48 | |
| C-5 | ~46 | |
| C-6 | ~42 | |
| 1-Methylpiperazine | C-2 / C-6 | ~55.5 |
| C-3 / C-5 | ~46.5 | |
| N-CH₃ | ~46.0 |
Experimental Protocols
The following describes a general methodology for acquiring ¹H and ¹³C NMR spectra for piperazine derivatives.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C is typically used.[1]
-
Temperature: Spectra are usually recorded at room temperature (298 K).
-
¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A 90-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds are common. A larger number of scans (often several hundred to thousands) are required due to the lower natural abundance of the ¹³C isotope.
Visualization of NMR Signal Relationships
The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.
Caption: Structure of this compound correlated with its predicted NMR signals.
Analysis and Comparison
-
Effect of the Carbonyl Group: Comparing this compound to 1-Methylpiperazine, the protons and carbons adjacent to the carbonyl group (C-2) and the amide nitrogen (N-1) are significantly deshielded (shifted downfield). For instance, the protons at the C-6 position in this compound (~3.20 ppm) are at a higher chemical shift than the corresponding protons in 1-methylpiperazine (~2.55 ppm). This is due to the electron-withdrawing nature of the amide carbonyl group. Similarly, the C-6 carbon is shifted downfield.
-
Effect of N-Methylation: The introduction of the methyl group on N-1 in this compound, when compared to piperazin-2-one, causes a downfield shift of the adjacent C-6 protons and carbon due to the inductive effect and substitution pattern. The methyl group itself gives a characteristic singlet in the ¹H NMR spectrum around 2.95 ppm and a signal in the ¹³C NMR spectrum around 42 ppm.
-
Signal Multiplicity: The methylene protons on the piperazine ring typically appear as triplets, assuming coupling to adjacent methylene protons. The protons at C-6 in this compound are adjacent to a nitrogen and the carbonyl group, resulting in a singlet as there are no adjacent protons to couple with. The N-CH₃ protons also appear as a singlet.
This comparative analysis demonstrates how functional group modifications influence the NMR spectra of piperazine derivatives, providing a foundational understanding for the characterization of novel compounds within this class.
References
A Comparative Guide to Gas Chromatography for Purity Analysis of 1-Methylpiperazin-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical aspect of quality control. This guide provides a comparative analysis of a gas chromatography (GC) method for determining the purity of 1-Methylpiperazin-2-one, alongside alternative analytical techniques. Due to the limited availability of a standardized, validated GC method in the public domain specifically for this compound, a representative method adapted from the analysis of structurally similar compounds, such as 1-methylpiperazine, is presented.[1][2][3]
Comparison of Analytical Methods
While gas chromatography is a robust technique for volatile and semi-volatile compounds, other methods can also be employed for the purity analysis of this compound. The selection of a suitable method depends on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity and structural information.
| Method | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile compounds, robust, and cost-effective.[2] | Not suitable for non-volatile impurities, may require derivatization for polar compounds. | Routine purity testing and quantification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can have lower resolution for some volatile compounds compared to GC.[2] | Analysis of non-volatile impurities and thermally sensitive compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides structural information for impurity identification.[4][5] | Higher instrumentation cost compared to GC-FID. | Identification of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, and complex mixtures can be challenging to analyze.[6] | Structural confirmation and quantification of major components. |
Experimental Protocol: Representative GC Method
The following is a detailed experimental protocol for a gas chromatography method suitable for the purity analysis of this compound. This protocol is adapted from established methods for related piperazine derivatives.[1][2][3]
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness.[1][2][3]
2. Reagents and Materials:
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[1][2][3]
-
Reference Standard: this compound of known purity.
-
Sample: this compound to be analyzed.
3. Chromatographic Conditions:
-
Oven Temperature Program:
4. Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to achieve a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in methanol to achieve a similar concentration to the standard solution.
5. Analysis Procedure:
-
Inject the standard solution into the GC system and record the chromatogram.
-
Inject the sample solution into the GC system and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.
Workflow for GC Purity Analysis
The following diagram illustrates the logical workflow of the gas chromatography method for determining the purity of this compound.
Caption: Workflow for the purity analysis of this compound by Gas Chromatography.
References
A Comparative Analysis of the Reactivity of 1-Methylpiperazin-2-one and Piperazine for Pharmaceutical and Chemical Research
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 1-Methylpiperazin-2-one and piperazine, two key heterocyclic compounds utilized in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a comprehensive overview supported by available experimental data to inform the selection of appropriate building blocks for various synthetic applications.
Introduction to this compound and Piperazine
Piperazine is a symmetrical, six-membered heterocyclic compound containing two secondary amine groups at opposite positions. Its simple, yet versatile structure has made it a ubiquitous scaffold in a wide array of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics. The presence of two nucleophilic nitrogen atoms allows for di-functionalization, making it a valuable linker in medicinal chemistry.
This compound, in contrast, is an asymmetrical derivative of piperazine. It features a tertiary amine, an amide carbonyl group, and a secondary amine within its six-membered ring. This structural modification significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule compared to its parent compound, piperazine.
Comparative Analysis of Reactivity
The primary difference in reactivity between piperazine and this compound stems from the electronic effects of their constituent functional groups. The two secondary amines in piperazine render it a relatively strong base and a potent dinucleophile. In contrast, this compound possesses a single secondary amine whose reactivity is modulated by the adjacent electron-withdrawing amide group and the tertiary amine at the 1-position.
Basicity and Nucleophilicity
A fundamental indicator of amine reactivity is its basicity, quantified by the pKa of its conjugate acid. Higher pKa values correspond to stronger basicity and generally higher nucleophilicity.
| Compound | Functional Group | pKa (Conjugate Acid) |
| Piperazine | Secondary Amine (N1) | ~9.73 - 9.83[1] |
| Secondary Amine (N4) | ~5.35 - 5.55[1] | |
| 1-Methylpiperazine | Secondary Amine | ~9.25 - 9.7 |
| This compound | Secondary Amine | ~7.42 (Predicted)[2] |
As the data indicates, piperazine is significantly more basic than this compound. The first protonation of piperazine occurs at one of the secondary amines, exhibiting a pKa of approximately 9.73-9.83.[1] The second protonation is significantly less favorable due to the positive charge on the adjacent nitrogen.
The predicted pKa of the conjugate acid of this compound's secondary amine is substantially lower, at around 7.42.[2] This marked decrease in basicity is attributed to the electron-withdrawing inductive and resonance effects of the adjacent amide carbonyl group.[3][4][5] The lone pair of electrons on the secondary amine nitrogen is delocalized by the carbonyl group, reducing its availability to accept a proton and diminishing its nucleophilic character.[3][4]
The methyl group on the tertiary amine in this compound has a slight electron-donating inductive effect, which would typically increase basicity. However, this effect is overshadowed by the potent electron-withdrawing nature of the amide group.
Reactivity in Acylation and Alkylation Reactions
The differences in basicity and nucleophilicity directly translate to differing reactivity in common synthetic transformations such as N-acylation and N-alkylation.
Piperazine: Due to its higher nucleophilicity, piperazine readily undergoes acylation and alkylation. A key challenge in the functionalization of piperazine is achieving mono-substitution, as the second amine remains reactive after the first has been modified. Strategies to favor mono-alkylation or mono-acylation often involve using a large excess of piperazine, controlling the stoichiometry of the reagents, or employing protecting group strategies.[6] The reactivity of the second amine is reduced after the first is acylated due to the electron-withdrawing effect of the newly formed amide.[6]
Experimental Protocols
Detailed experimental protocols for key reactions are provided to allow for standardized comparison.
General Procedure for N-Alkylation
To a solution of the piperazine derivative (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base (e.g., K₂CO₃, 1.5 eq). The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for N-Acylation
To a solution of the piperazine derivative (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent such as dichloromethane or THF at 0 °C is added the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete. The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural and electronic differences influencing the reactivity of piperazine and this compound.
Conclusion
References
A Comparative Guide to 1-Methylpiperazin-2-one Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperazin-2-one scaffold has emerged as a promising structural motif in the design of potent and selective enzyme inhibitors. This guide provides an objective comparison of the efficacy of this compound derivatives against various enzymatic targets, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Farnesyltransferase Inhibition: Targeting Oncogenic Pathways
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in various cancers. Inhibition of FTase prevents the localization of Ras to the cell membrane, thereby disrupting the downstream Ras-Raf-MEK-ERK signaling pathway and inhibiting cell proliferation.
Comparative Efficacy of Piperazin-2-one Derivatives as Farnesyltransferase Inhibitors
Studies have explored the potential of piperazin-2-one derivatives as farnesyltransferase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of representative compounds compared to a known inhibitor, Lonafarnib.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Macrocyclic Piperazinone 3o | Farnesyltransferase | Potent (specific value not publicly available) | Lonafarnib | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) |
| N-arylpiperazinone derivatives | Farnesyltransferase | Potent (specific values not publicly available) | Lonafarnib | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) |
Note: Specific IC50 values for many proprietary piperazin-2-one derivatives are not always publicly disclosed in initial publications but are described as potent.
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of compounds against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction:
-
To each well of the microplate, add 2 µL of the test compound solution.
-
Add 48 µL of a master mix containing the assay buffer, farnesyltransferase, and the dansylated peptide substrate.
-
Initiate the reaction by adding 50 µL of a solution containing FPP in assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of Ras Farnesylation
The inhibition of farnesyltransferase by this compound derivatives directly impacts the Ras signaling cascade, a critical pathway in cell proliferation and survival.
Caption: Inhibition of Farnesyltransferase by this compound Derivatives Blocks Ras Signaling.
Monoamine Oxidase Inhibition: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.
Comparative Efficacy of 1-Methylpiperazine Chalcones as MAO Inhibitors
Recent studies have highlighted the potential of 1-methylpiperazine chalcones as selective MAO-B inhibitors.[1]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71[1] | Selegiline (MAO-B selective) | ~0.01 |
| 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11[1] | ||
| 2k | MAO-A | >40 | Moclobemide (MAO-A selective) | ~1.0 |
| 2n | MAO-A | 17.8 |
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer: 100 mM potassium phosphate (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Add 2 µL of test compound dilutions to the wells.
-
Add 48 µL of a master mix containing the assay buffer and either MAO-A or MAO-B enzyme.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Add 50 µL of a substrate solution containing kynuramine, HRP, and Amplex Red in assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described previously.
Experimental Workflow: Enzyme Inhibition Screening
The general workflow for screening and characterizing enzyme inhibitors is a multi-step process.
Caption: A typical workflow for identifying and characterizing enzyme inhibitors.
Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease.
Comparative Efficacy of 1-Methylpiperazine Chalcones as Cholinesterase Inhibitors
The same series of 1-methylpiperazine chalcones that showed MAO-B inhibition were also evaluated for their activity against cholinesterases.[1]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2k | AChE | 8.10[1] | Donepezil | ~0.02 |
| 2n | AChE | 4.32[1] | ||
| 2o | BChE | 1.19 | Tacrine | ~0.03 (AChE), ~0.007 (BChE) |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Assay Preparation:
-
To each well, add 25 µL of the test compound, 125 µL of DTNB solution, and 50 µL of assay buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Start the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm every 13 seconds for 5 minutes.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute). Calculate the percent inhibition and IC50 values as previously described.
This guide provides a comparative overview of the efficacy of this compound derivatives as inhibitors of farnesyltransferase, monoamine oxidases, and cholinesterases. The provided experimental protocols and pathway diagrams offer a foundation for researchers to further explore the therapeutic potential of this promising class of compounds.
References
A Structural Showdown: 1-Methylpiperazin-2-one and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the piperazin-2-one scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. This guide provides a detailed structural and functional comparison of 1-Methylpiperazin-2-one and its key analogs, supported by physicochemical data and relevant biological findings. By examining the impact of substitutions at the N-1 position, we aim to elucidate structure-activity relationships (SAR) that can inform future drug design and optimization.
The core of this comparison focuses on this compound and its closely related N-alkyl and N-aryl analogs, specifically 1-Ethylpiperazin-2-one and 1-Benzylpiperazin-2-one. These seemingly minor structural modifications can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. The piperazin-2-one moiety is a common feature in compounds targeting a range of diseases, including cancer, microbial infections, and neurological disorders.[1]
Comparative Analysis of Physicochemical Properties
The substitution on the nitrogen atom at the 1-position of the piperazin-2-one ring directly impacts key physicochemical parameters such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA). These parameters are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) |
| This compound | C₅H₁₀N₂O | 114.15 | -0.9 | 32.3 | |
| 1-Ethylpiperazin-2-one | C₆H₁₂N₂O | 128.17 | -0.4 | 32.3 | |
| 1-Benzylpiperazin-2-one | C₁₁H₁₄N₂O | 190.24 | 0.6 | 32.3 |
As illustrated in the table, increasing the size of the N-1 substituent from methyl to ethyl and then to benzyl leads to a progressive increase in molecular weight and lipophilicity. The TPSA, however, remains constant as the polar amide group is unchanged. This trend suggests that while the core pharmacophore for potential receptor binding is maintained, the in vivo behavior of these analogs is likely to differ significantly. For instance, the higher lipophilicity of 1-Benzylpiperazin-2-one may lead to increased cell membrane permeability but could also result in lower aqueous solubility and increased metabolic susceptibility.
Biological Activity and Structure-Activity Relationship (SAR)
The piperazin-2-one scaffold has been incorporated into a multitude of biologically active molecules. Derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[1][2] The nature of the substituent at the N-1 and N-4 positions plays a crucial role in defining the biological activity and target selectivity.
While direct comparative biological data for 1-methyl-, 1-ethyl-, and 1-benzylpiperazin-2-one is not extensively available in a single study, the broader literature on N-substituted piperazines and piperazinones allows for the extrapolation of structure-activity relationships. For instance, in the context of anticancer activity, the introduction of larger aromatic or heteroaromatic moieties on the piperazine ring has been shown to enhance cytotoxicity against various cancer cell lines.[2][3] This suggests that the benzyl group in 1-benzylpiperazin-2-one could serve as a handle for further functionalization to improve anticancer potency.
In the realm of antimicrobial agents, N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The lipophilicity and steric bulk of the N-substituent are critical factors influencing the antimicrobial spectrum and potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative synthesis procedures for this compound and the related N-substituted analog, 1-Benzylpiperazine.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of piperazine with a suitable methylating agent followed by cyclization. A reported procedure utilizes piperazine and a 50% aqueous acetone solution in the presence of sodium hydroxide. The reaction proceeds at room temperature, and after workup and purification by distillation under reduced pressure, this compound can be obtained in high yield.[4]
Procedure:
-
Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
-
Stir the resulting solution at room temperature for 3 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Add acetone to the residue to precipitate insoluble impurities and filter.
-
Remove acetone from the filtrate by distillation under reduced pressure.
-
Distill the final residue under reduced pressure to obtain pure this compound.[4]
Synthesis of 1-Benzylpiperazine (as a precursor for 1-Benzylpiperazin-2-one)
The synthesis of N-benzylpiperazine is a key step towards obtaining 1-benzylpiperazin-2-one. A common method involves the reaction of piperazine with benzyl chloride.
Procedure:
-
Prepare a solution of piperazine monohydrochloride in ethanol.
-
Add benzyl chloride to the solution while maintaining a temperature of 65°C.
-
After the reaction is complete, cool the solution to precipitate the product as the dihydrochloride salt.
-
Collect the crystals by filtration.
-
The free base, 1-benzylpiperazine, can be obtained by treating the salt with a strong base, followed by extraction and distillation.
To obtain 1-benzylpiperazin-2-one, further synthetic steps involving cyclization with a suitable reagent would be necessary.
Visualizing the Structural Landscape
The following diagrams, generated using the DOT language, illustrate the core piperazin-2-one structure and the key analogs discussed in this guide.
Caption: General structure of piperazin-2-one and its N-1 substituted analogs.
Conclusion
The structural comparison of this compound with its N-alkyl and N-aryl analogs reveals a clear trend in physicochemical properties, which is anticipated to translate into distinct biological activities and pharmacokinetic profiles. While the piperazin-2-one core provides a foundational scaffold for biological interaction, the N-1 substituent offers a crucial handle for fine-tuning the molecule's properties. The benzyl group, in particular, presents an attractive vector for further exploration in the design of potent and selective therapeutic agents. Future research should focus on the direct comparative biological evaluation of these simple analogs to establish a more definitive structure-activity relationship and guide the rational design of next-generation piperazin-2-one-based drugs.
References
- 1. N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to the Synthesis and Mass Spectrometric Validation of 1-Methylpiperazin-2-one
This guide provides a comparative overview of synthetic routes for 1-Methylpiperazin-2-one, a valuable building block in pharmaceutical and materials science research. The focus is on providing detailed experimental protocols and validating the synthesis using mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (C₅H₁₀N₂O) is a cyclic diamine derivative with a molecular weight of 114.15 g/mol .[1] Its structure is foundational in the development of various biologically active molecules. The validation of its synthesis is crucial for ensuring the purity and identity of the compound for further applications. Mass spectrometry is a primary analytical technique for this purpose, providing confirmation of the molecular weight and structural information through fragmentation patterns.
Synthesis Methodologies: A Comparative Analysis
While various strategies for the synthesis of piperazinone cores exist, a prevalent and efficient method involves the cyclization of N-substituted ethylenediamine derivatives with α-haloesters. This approach offers a straightforward pathway to the desired product. An alternative conceptual approach involves the intramolecular cyclization of a suitably functionalized sarcosine derivative.
Below is a comparison of two plausible synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Method 1: N-Alkylation and Cyclization | Method 2: Reductive Amination and Cyclization (Proposed) |
| Starting Materials | N-methylethylenediamine, Ethyl chloroacetate | Sarcosine ethyl ester, Ethyleneimine (or equivalent) |
| Key Reactions | N-alkylation followed by intramolecular cyclization | Reductive amination followed by intramolecular cyclization |
| Reagent Availability | Readily available and cost-effective | Sarcosine esters are common; ethyleneimine requires careful handling |
| Potential Yield | Moderate to high, dependent on cyclization efficiency | Potentially high, with efficient reductive amination |
| Byproducts | Salts from neutralization, potential for dimer formation | Byproducts from the reducing agent |
| Scalability | Generally scalable with appropriate thermal control | Scalable, with attention to the handling of reactive intermediates |
Detailed Experimental Protocols
Method 1: Synthesis via N-Alkylation and Cyclization of N-methylethylenediamine
This method is based on the well-established reaction of amines with α-haloesters to form an intermediate that subsequently undergoes intramolecular cyclization to yield the lactam.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol:
-
N-Alkylation: To a solution of N-methylethylenediamine (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2 equivalents). To this stirred suspension, add ethyl chloroacetate (1 equivalent) dropwise at room temperature. After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the inorganic salts. The filtrate, containing the intermediate ester, can be concentrated under reduced pressure. The residue is then heated, either neat or in a high-boiling solvent, to effect intramolecular cyclization.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Mass Spectrometric Validation
The identity and purity of the synthesized this compound are confirmed by mass spectrometry. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and analyze the fragmentation pattern.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Exact Mass | 114.079313 Da | [1] |
| Major EI Fragments (Predicted) | m/z 114 (M+), 85, 70, 57, 42 | Inferred from related structures |
Mass Spectrometry Analysis Workflow:
Caption: Workflow for mass spectrometric validation.
Predicted Mass Spectrum Fragmentation
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z 114. Key fragmentation pathways would likely involve:
-
Loss of CO: A peak at m/z 86 resulting from the loss of a carbonyl group.
-
Cleavage of the piperazine ring: Fragments corresponding to the cleavage of the heterocyclic ring, leading to characteristic ions. For instance, a fragment at m/z 57 could correspond to the [C₃H₇N]⁺ ion.
-
Loss of a methyl group: A peak at m/z 99 (M-15).
The presence of the molecular ion at the correct m/z value and a fragmentation pattern consistent with the proposed structure provides strong evidence for the successful synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the cyclization of N-methylethylenediamine with ethyl chloroacetate. The identity and purity of the final product should be rigorously confirmed using mass spectrometry, with the molecular ion peak and fragmentation pattern serving as key validation points. The methodologies and validation data presented in this guide provide a solid foundation for researchers working with this important chemical intermediate.
References
Biological activity comparison of N-substituted piperazin-2-ones
A Comparative Guide to the Biological Activities of N-Substituted Piperazin-2-ones
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The ability to readily introduce a wide range of substituents at the nitrogen positions allows for the fine-tuning of physicochemical properties and biological activities. This guide provides a comparative overview of the biological activities of various N-substituted piperazin-2-one derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
N-substituted piperazin-2-one derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic effects against a variety of cancer cell lines. A prominent mechanism of action for some of these compounds involves the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of N-substituted piperazin-2-one derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound ID | N1-Substituent | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(guanidino)acetyl | HT-29 (Colon) | 15.6 | [1] |
| 1b | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(thioureido)acetyl | HT-29 (Colon) | 25.3 | [1] |
| 1c | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(hydrazinyl)acetyl | HT-29 (Colon) | 45.7 | [1] |
| 2a | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(guanidino)acetyl | A549 (Lung) | 20.1 | [1] |
| 2b | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(thioureido)acetyl | A549 (Lung) | 33.8 | [1] |
| 2c | 1-(3-chlorophenyl) | 2-(4-chlorophenyl)-2-(hydrazinyl)acetyl | A549 (Lung) | 58.2 | [1] |
| 3 | - | 3-hydroxy-3-(trifluoromethyl) | HUH7 (Hepatocellular Carcinoma) | <50 | [2] |
| 4 | TADDOL-derived | - | HUH7 (Hepatocellular Carcinoma) | <50 | [2] |
Note: The data is compiled from multiple sources and represents a selection of reported activities.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Ras-Raf-MEK-ERK Pathway Inhibition
Several N-substituted piperazin-2-one derivatives exert their anticancer effects by inhibiting farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, a key component of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival. By inhibiting farnesyltransferase, these compounds prevent the localization of Ras to the cell membrane, thereby blocking downstream signaling and inhibiting cancer cell growth.[3]
Caption: Inhibition of the Ras signaling pathway by N-substituted piperazin-2-ones.
Antimicrobial Activity
Piperazine derivatives have long been recognized for their antimicrobial properties.[4][5] N-substituted piperazin-2-ones have been investigated as potential antibacterial and antifungal agents, with their efficacy being highly dependent on the nature of the substituent.
Quantitative Antimicrobial Data
The antimicrobial activity of various N-substituted piperazin-2-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 5a | N-(phenethyl)piperazinyl quinolone | Helicobacter pylori | - | [6] |
| 5b | Ciprofloxacin derivative 13 | Helicobacter pylori | - | [6] |
| 6a | Chalcone containing piperazine | Staphylococcus aureus | - | [7] |
| 6b | Chalcone containing piperazine | Escherichia coli | - | [7] |
| 6c | Chalcone containing piperazine | Candida albicans | 2.22 | [7] |
| 7 | N,N'-bis(1,3,4-thiadiazole) moiety | Escherichia coli | - | [8] |
Note: Specific MIC values were not available in all abstracts, but the compounds were reported to have significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Prepare a serial two-fold dilution of the test compound directly in the wells, starting from the second well. The first well serves as the growth control.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to each well, except for the negative control wells.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Central Nervous System (CNS) Activity
N-substituted piperazine derivatives have also been explored for their potential to treat various CNS disorders. Their ability to cross the blood-brain barrier makes them attractive candidates for targeting neurological diseases.[9]
Recent studies have highlighted the potential of certain piperazine derivatives as selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in synaptic function.[9] Dysregulation of TRPC6 has been linked to neurodegenerative diseases like Alzheimer's. One such derivative, cmp2, has shown promise in restoring synaptic plasticity in mouse models of Alzheimer's disease.[10][11]
Logical Relationship: TRPC6 Activation and Synaptic Restoration
The proposed mechanism involves the selective activation of TRPC6 channels by the N-substituted piperazine derivative. This activation leads to an influx of calcium ions, which is crucial for downstream signaling pathways that promote synaptic plasticity and the restoration of mushroom spines, a type of mature and stable dendritic spine associated with long-term memory.
Caption: Logical pathway of TRPC6 activation by N-substituted piperazines for synaptic restoration.
Conclusion
N-substituted piperazin-2-ones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to modify the N-substituents allows for the targeted design of potent and selective agents for various therapeutic applications, from oncology to infectious diseases and neurodegenerative disorders. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the further exploration and optimization of this important chemical scaffold.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apjhs.com [apjhs.com]
- 6. Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Methylpiperazin-2-one in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of available building blocks, 1-Methylpiperazin-2-one, a cyclic urea derivative, has emerged as a particularly advantageous scaffold. This guide provides an objective comparison of this compound with other common building blocks, supported by experimental data, to assist in the strategic design and synthesis of novel therapeutic agents.
Executive Summary
This compound offers a unique combination of structural rigidity, desirable physicochemical properties, and versatile reactivity that makes it a superior choice in many drug discovery applications. Its cyclic urea motif can enhance oral bioavailability and provide a stable, conformationally restricted backbone for precise pharmacophore presentation. This often translates to improved potency and selectivity. This guide will delve into the specific advantages of this compound over more conventional building blocks such as N-Boc-piperazine and piperidine derivatives, with a focus on its application in the synthesis of kinase inhibitors.
Physicochemical and Pharmacokinetic Advantages
The incorporation of a building block's physicochemical properties into a drug candidate's profile is a key consideration in medicinal chemistry. This compound and its derivatives often confer favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to more flexible or more basic alternatives.
Table 1: Comparative Physicochemical Properties of this compound and Alternative Building Blocks
| Property | This compound | N-Boc-piperazine | Piperidine |
| Molecular Weight ( g/mol ) | 114.15[1] | 186.25 | 85.15 |
| logP (calculated) | -0.9[1] | 1.4 | 0.84[2] |
| pKa | ~7.4 (predicted) | ~4.8 (amine) | ~11.22[2] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 1 |
| Structural Feature | Cyclic Urea | Carbamate | Cyclic secondary amine |
The lower lipophilicity (logP) of this compound compared to N-Boc-piperazine and piperidine suggests potentially better aqueous solubility, a crucial factor for oral drug formulation. Furthermore, the pKa of the secondary amine in this compound is predicted to be closer to physiological pH than the highly basic piperidine, which can be advantageous for modulating interactions with biological targets and improving cell permeability. The presence of the urea carbonyl group also provides an additional hydrogen bond acceptor site, which can be exploited for stronger and more specific interactions with target proteins.
Superior Performance in Chemical Synthesis
The utility of a building block is ultimately determined by its performance in chemical reactions. While direct head-to-head comparative studies are not always available, we can infer the advantages of this compound from its successful application in the synthesis of complex molecules and by comparing its reactivity to that of alternatives in similar transformations.
Case Study: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of therapeutics, particularly in oncology. The piperazine moiety is a common feature in many approved kinase inhibitors. The synthesis of these molecules often involves key bond-forming reactions such as N-arylation and amide coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The efficiency of this reaction is highly dependent on the nature of the amine substrate. While direct comparative data for this compound is limited, studies on the Buchwald-Hartwig amination of piperazine provide a relevant benchmark. Excellent yields of arylpiperazines have been obtained in a one-pot, 10-minute reaction under aerobic conditions[3]. The slightly reduced nucleophilicity of the secondary amine in this compound due to the adjacent carbonyl group can in some cases offer better control and selectivity in such coupling reactions, minimizing side reactions like double arylation.
Table 2: Representative Yields in Key Synthetic Transformations
| Reaction Type | Building Block | Substrate | Product Yield | Reference |
| Buchwald-Hartwig Amination | Piperazine | Aryl Chloride | Up to 97% | [3] |
| Amide Coupling | N-Boc-piperazine | Carboxylic Acid | High Yield (qualitative) | [4] |
| Domino Ring-Opening Cyclization | 1,2-Ethylenediamine (to form piperazin-2-one core) | Aldehyde | 38-90% | [5][6][7] |
The synthesis of piperazin-2-one cores through domino reactions demonstrates the accessibility of this scaffold, with reported yields reaching up to 90%[5][6][7]. This efficient construction of the core ring system is a significant advantage for its use as a building block.
Experimental Protocols
To illustrate the practical application of this compound, a representative experimental protocol for a key synthetic transformation is provided below.
Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl-1-methylpiperazin-2-one derivative, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl halide (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methylpiperazin-2-one.
Signaling Pathways and Experimental Workflows
The strategic incorporation of this compound can lead to potent and selective inhibitors of key signaling pathways implicated in disease. For example, Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis and are often overexpressed in cancer.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
The diagram above illustrates the central role of Aurora kinases A and B in regulating key mitotic events. Kinase inhibitors developed using building blocks like this compound can effectively block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 1-Methylpiperazin-2-one and its hydrochloride salt
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative spectroscopic analysis of 1-Methylpiperazin-2-one and its hydrochloride salt. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the structural and electronic differences between the free base and its protonated form. This information is crucial for researchers in drug development and organic synthesis, where understanding the physicochemical properties of a molecule and its salt form is essential for formulation, characterization, and biological activity studies.
Introduction
This compound is a cyclic diamine derivative with potential applications as a building block in medicinal chemistry. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds. The protonation of the tertiary amine in the piperazine ring is expected to induce significant changes in the molecule's electronic environment, which can be readily observed through various spectroscopic techniques. This guide presents a summary of the expected spectroscopic data for both the free base and its hydrochloride salt, supported by general experimental protocols and a logical workflow for such a comparative analysis.
Comparative Spectroscopic Data
¹H NMR Spectroscopy
Protonation of the N4-nitrogen is expected to cause a significant downfield shift of the neighboring protons (H-3 and H-5) due to the inductive effect of the positive charge. The solvent can also influence the chemical shifts.
| Proton Assignment | This compound (Predicted, CDCl₃) | This compound Hydrochloride (Predicted, D₂O) | Expected Change |
| N-CH₃ | ~2.4 ppm (s) | ~3.0 ppm (s) | Downfield shift |
| -CH₂- (Position 3) | ~3.2 ppm (t) | ~3.7 ppm (t) | Downfield shift |
| -NH- (Position 4) | ~1.9 ppm (br s) | N/A (deuterated solvent) | Protonation at N4 |
| -CH₂- (Position 5) | ~2.8 ppm (t) | ~3.5 ppm (t) | Downfield shift |
| -CH₂- (Position 6) | ~3.4 ppm (s) | ~4.0 ppm (s) | Downfield shift |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon atoms adjacent to the protonated nitrogen in the hydrochloride salt are expected to experience a downfield shift in their ¹³C NMR spectrum.
| Carbon Assignment | This compound (Predicted, CDCl₃) | This compound Hydrochloride (Predicted, D₂O) | Expected Change |
| N-CH₃ | ~46 ppm | ~43 ppm | Minimal change |
| -CH₂- (Position 3) | ~54 ppm | ~50 ppm | Upfield shift |
| -CH₂- (Position 5) | ~49 ppm | ~48 ppm | Minimal change |
| -CH₂- (Position 6) | ~58 ppm | ~55 ppm | Upfield shift |
| C=O (Position 2) | ~170 ppm | ~172 ppm | Minimal change |
IR Spectroscopy
The most significant change in the IR spectrum upon salt formation will be the appearance of a broad absorption band corresponding to the N-H⁺ stretch of the ammonium salt.
| Functional Group | This compound (Typical Wavenumber) | This compound Hydrochloride (Typical Wavenumber) | Key Differences |
| N-H Stretch | 3200-3400 cm⁻¹ (weak to medium) | N/A | Disappearance of N-H stretch |
| N-H⁺ Stretch | N/A | 2400-2800 cm⁻¹ (broad, strong) | Appearance of broad ammonium salt stretch |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | ~1660 cm⁻¹ | Slight shift to higher frequency |
| C-N Stretch | 1100-1300 cm⁻¹ | 1100-1300 cm⁻¹ | Minimal change |
Mass Spectrometry
In mass spectrometry, the free base will show its molecular ion peak. The hydrochloride salt is not typically analyzed directly by techniques like electron ionization (EI) but can be analyzed by electrospray ionization (ESI), where it would show the protonated molecular ion of the free base.
| Analysis | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |
| Molecular Weight | 114.15 g/mol [1] | 150.61 g/mol [2][3] |
| Expected [M]⁺ (EI-MS) | m/z 114 | N/A |
| Expected [M+H]⁺ (ESI-MS) | m/z 115 | m/z 115 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O for the hydrochloride salt) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
EI-MS (for the free base): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The standard electron energy for ionization is 70 eV.
-
ESI-MS (for the hydrochloride salt): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and introduce it into the ESI source via direct infusion or through a liquid chromatograph. The analysis is typically performed in positive ion mode.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of an amine and its hydrochloride salt.
Caption: A logical workflow for the comparative spectroscopic analysis of this compound and its hydrochloride salt.
Conclusion
The protonation of this compound to its hydrochloride salt induces significant and predictable changes in its spectroscopic properties. In NMR spectroscopy, the protons and carbons near the protonated nitrogen atom experience a downfield shift. IR spectroscopy provides a clear indication of salt formation through the appearance of a broad N-H⁺ stretching band. Mass spectrometry can confirm the molecular weight of the free base and its protonated form. A systematic comparison using these techniques provides a comprehensive characterization of both the free base and its salt, which is invaluable for researchers in the pharmaceutical and chemical sciences.
References
Performance of 1-Methylpiperazin-2-one in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 1-Methylpiperazin-2-one in various solvent systems. Due to the limited availability of direct, quantitative comparative data in publicly accessible literature, this document focuses on presenting available physicochemical properties, qualitative performance characteristics, and standardized experimental protocols to enable researchers to generate comparative data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This data is essential for understanding its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C5H10N2O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Boiling Point | 242.1±33.0 °C (Predicted) | [2] |
| Density | 1.037±0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.42±0.20 (Predicted) | [2] |
| Form | Liquid | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Performance in Solvent Systems: A Qualitative Overview
This compound is described as a liquid at room temperature.[2] While specific solubility values are not documented, its structural analogue, 1-methylpiperazine, is known to be soluble in water, ethanol, and methanol.[3] This suggests that this compound is likely to be soluble in polar protic solvents. Its performance in polar aprotic solvents like DMSO and THF, and nonpolar solvents, has not been extensively documented.
This compound hydrochloride , the salt form of the compound, is noted for its excellent solubility in water, making it a suitable candidate for various aqueous formulations in pharmaceutical research.[4] The stability and compatibility of the hydrochloride salt in various reaction conditions are also highlighted as beneficial for its use as an intermediate in the synthesis of bioactive molecules.[4]
Comparative Performance with Alternatives
Direct comparative studies detailing the performance of this compound against alternative compounds in specific solvent systems are scarce. In synthetic chemistry, particularly in pharmaceutical development, other piperazine derivatives and related heterocyclic compounds serve as common building blocks. For instance, (R)-3-Methylpiperazin-2-one is utilized as a chiral intermediate in asymmetric synthesis.[5] The choice between these alternatives often depends on the specific reaction requirements, desired stereochemistry, and the solubility of the respective compounds in the chosen reaction medium.
In applications such as Fmoc solid-phase peptide synthesis, alternatives to piperidine, such as 4-methylpiperidine and piperazine, have been investigated, with 4-methylpiperidine showing comparable efficiency in Fmoc group removal.[6][7] While not a direct comparison to this compound, this illustrates the ongoing search for alternative bases with favorable properties, including solubility and safety profiles.
Experimental Protocols
To facilitate the generation of quantitative and comparative data, the following detailed experimental protocols are provided.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed glass vial containing a known volume of the selected solvent (e.g., methanol, ethanol, DMSO, THF, water).
-
Equilibration: Place the sealed vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.
-
Separation: Allow the vials to stand to let any undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Reporting: The solubility is typically reported in units of mg/mL or mol/L.
Protocol 2: Assessment of Chemical Stability (Time-Course Analysis)
This protocol provides a framework for evaluating the stability of this compound in different solvents over time, which is crucial for understanding its shelf-life and compatibility in various formulations.
Methodology:
-
Solution Preparation: Prepare solutions of this compound of a known concentration in the selected solvents (e.g., aqueous buffers of different pH, methanol, DMSO).
-
Incubation: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method (e.g., HPLC). This method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each solvent system. The rate of degradation can be determined from the slope of this plot. The half-life (t½) in each solvent can then be calculated.
Conclusion
While this compound is a valuable building block in chemical synthesis, particularly in the pharmaceutical industry, a comprehensive, publicly available dataset on its performance across a wide range of solvent systems is currently lacking. The information on its hydrochloride salt suggests good aqueous solubility. For applications in organic solvents, researchers are encouraged to utilize the provided standardized protocols to generate specific and comparative data on its solubility and stability to guide solvent selection and reaction optimization. Further research in this area would be highly beneficial to the scientific community.
References
- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 59702-07-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts in 1-Methylpiperazin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methylpiperazin-2-one, a key intermediate in the development of various pharmaceuticals, is a critical process where the choice of catalyst can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound and related piperazine derivatives, supported by experimental data from published literature.
Performance Comparison of Catalytic Systems
While a direct comparative study of catalysts exclusively for the one-pot synthesis of this compound is not extensively documented, we can analyze the catalytic performance in the key reaction steps: the formation of the piperazin-2-one ring and the subsequent N-methylation. The following table summarizes the performance of different catalysts in the N-methylation of piperazine, a closely related and well-documented reaction that serves as a valuable proxy for the N-methylation of piperazin-2-one.
| Catalyst System | Substrates | Reaction | Temperature (°C) | Pressure (MPa) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Raney Nickel | 1-Methylpiperazine-2,3-dione | Hydrogenation | 150-200 | 3.0-5.0 | - | 98.34 (of N-methylethylenediamine) | 96.72 (for 1-Methylpiperazine) | 95.11 (for 1-Methylpiperazine) | [1] |
| Cu-Ni-Mo/Al₂O₃ | Piperazine, Methanol | N-methylation | 180 | 0.8 | - | 90.5 | 86.9 (for N-Methylpiperazine) | - | [2] |
| Pd/TiO₂ | Piperazine, Methanol | Photocatalytic N-alkylation | Room Temp. | Ambient | - | High | High | - | |
| Iridium Complex | Piperazine, Methanol | N-methylation | - | - | - | - | - | - | [3] |
| Palladium on Carbon (Pd/C) | Protected Piperazin-2-one precursor | Deprotection & Cyclization | Room Temp. | 1.8 | Overnight | - | - | 91 |
Experimental Protocols
Detailed methodologies for key synthetic routes are outlined below.
Method 1: N-methylation of Piperazine using Cu-Ni-Mo/Al₂O₃ Catalyst[2]
This protocol describes the synthesis of N-methylpiperazine, which can be adapted for the N-methylation of piperazin-2-one.
-
Catalyst Preparation: Supported catalysts such as Cu-Ni/Al₂O₃, Cu-Ni-Mo/Al₂O₃, Cu-Ni-Co/Al₂O₃, Cu-Ni-Cr/Al₂O₃, and Cu/Al₂O₃ are prepared via the impregnation method.
-
Reaction Setup: The N-methylation reaction is carried out in a fixed-bed reactor.
-
Reaction Conditions:
-
Reactants: Piperazine and methanol.
-
Temperature: Optimized at 180°C.
-
Pressure: 0.8 MPa.
-
Methanol to Piperazine molar ratio: 2.5.
-
Gas: Hydrogen as a supporting gas.
-
Liquid Hourly Space Velocity (LHSV): 0.20 h⁻¹.
-
-
Product Analysis: The conversion of piperazine and selectivity to N-methyl-piperazine are determined by gas chromatography. Under optimal conditions with the Cu-Ni-Mo/Al₂O₃ catalyst, a piperazine conversion of 90.5% and a selectivity to N-methyl-piperazine of 86.9% were achieved.[2]
Method 2: Synthesis of 1-Methylpiperazine via Hydrogenation using Raney Nickel[1]
This two-step process involves the formation of an intermediate followed by catalytic hydrogenation.
-
Step 1: Aminolysis: Di-methyl oxalate reacts with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione as an intermediate.[1]
-
Step 2: Hydrogenation:
-
The intermediate, 1-methylpiperazine-2,3-dione, is subjected to a hydrogenation reaction.
-
Catalyst: Raney nickel.
-
Temperature: 150-200°C.
-
Pressure: 3.0-5.0 MPa.
-
-
Results: This green synthesis approach reports a high conversion rate of N-methylethylenediamine (98.34%), with a selectivity for 1-Methylpiperazine of 96.72%, resulting in an overall yield of 95.11%.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis processes.
Discussion
The choice of catalyst is paramount in directing the synthesis towards the desired product with high efficiency. For the N-methylation of piperazine, the Cu-Ni-Mo/Al₂O₃ catalyst has demonstrated high conversion and selectivity under relatively mild conditions in a fixed-bed reactor setup.[2] This suggests its potential applicability for the N-methylation of piperazin-2-one.
The synthesis route involving the hydrogenation of a dione precursor using Raney nickel offers a high-yield, green alternative for producing 1-methylpiperazine.[1] While this method does not directly yield this compound, the high efficiency of the catalytic reduction step is noteworthy.
Photocatalytic methods using catalysts like Pd/TiO₂ present an emerging, environmentally friendly approach for N-alkylation, operating at room temperature. Further research is needed to quantify the performance of this method for this compound synthesis and to compare it with traditional thermal catalytic processes.
For the synthesis of more complex, substituted piperazin-2-ones, particularly chiral molecules, palladium-based catalysts are employed, though their primary role is to control stereochemistry rather than to facilitate the core ring formation or methylation.
References
Safety Operating Guide
Proper Disposal of 1-Methylpiperazin-2-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-Methylpiperazin-2-one, ensuring compliance with safety protocols and regulatory requirements.
Hazard Profile and Safety Considerations
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and to follow designated disposal procedures to mitigate risks.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) for Disposal
Before beginning any disposal procedures, ensure that all personnel are equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect it as chemical waste for pickup by a licensed hazardous waste disposal company. Do not discharge this compound into drains or the environment. [1]
1. Waste Collection and Segregation:
- Collect waste this compound in a designated, properly labeled waste container.
- The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
- Do not mix this compound with incompatible waste materials.
2. Labeling of Waste Containers:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
- Include the date when the waste was first added to the container.
- Indicate the primary hazards (e.g., "Irritant").
3. Storage of Chemical Waste:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from general laboratory traffic and incompatible chemicals.
- Ensure the storage area is cool, dry, and well-ventilated.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
- Follow all institutional and local regulations for the handover of chemical waste.
5. Disposal of Contaminated Materials:
- Any materials, such as absorbent pads, used to clean up spills of this compound should also be collected and disposed of as hazardous waste.[1]
- Place these materials in a sealed, labeled container separate from liquid waste.
6. Empty Container Disposal:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous chemical waste.
- After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-Methylpiperazin-2-one. Adherence to these guidelines is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is known to cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Ensure to check the glove manufacturer's chemical resistance chart. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
- Ensure that a chemical fume hood is available and functioning correctly.
- Verify that an eyewash station and safety shower are accessible.
- Assemble all necessary PPE as detailed in the table above.
- Have spill containment materials (e.g., absorbent pads, sand) readily available.
2. Handling:
- Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
- Wear all required PPE, including double gloving if there is a high risk of splashing.
- Avoid direct contact with the skin, eyes, and clothing.
- Keep the container tightly closed when not in use to prevent the release of vapors.
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
- All materials contaminated with this compound, including empty containers, pipette tips, and gloves, must be treated as hazardous waste.[2]
- Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[3]
2. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
- Dispose of the hazardous waste through a licensed environmental waste management company.[1]
- Do not pour this compound down the drain or dispose of it with regular laboratory trash.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.[1] One common method for disposal is incineration in a licensed facility.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




